Technical Documentation Center

7-Thia-1-azaspiro[4.5]decane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Thia-1-azaspiro[4.5]decane

Core Science & Biosynthesis

Foundational

Spirocyclic Pyrrolidine Scaffolds in Medicinal Chemistry: Design, Synthesis, and Application

An In-Depth Technical Guide for Drug Development Professionals As the pharmaceutical industry shifts away from flat, sp²-hybridized aromatic molecules toward more complex, three-dimensional architectures, the "escape fro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

As the pharmaceutical industry shifts away from flat, sp²-hybridized aromatic molecules toward more complex, three-dimensional architectures, the "escape from flatland" has become a central tenet of modern drug design. Among the most privileged 3D scaffolds are spirocyclic pyrrolidines . By fusing a pyrrolidine ring with another cyclic system at a single carbon atom, medicinal chemists can create highly rigid, stereochemically defined molecules.

As a Senior Application Scientist, I have structured this technical guide to explore the physicochemical rationale, synthetic methodologies, and real-world pharmacological applications of spirocyclic pyrrolidines. The goal is to provide actionable, self-validating insights for researchers looking to integrate these advanced building blocks into their drug discovery pipelines.

The Physicochemical and Pharmacological Rationale (The "Why")

The transition from flat pyrrolidines to spirocyclic pyrrolidines is not merely an aesthetic structural change; it is driven by fundamental thermodynamics and pharmacokinetics[1].

  • Entropy Reduction Upon Binding: Flat molecules must undergo significant conformational restriction when binding to a target protein, resulting in a high entropic penalty. Spirocyclic pyrrolidines are inherently rigid. Because they are pre-organized in their bioactive conformation, the entropic cost of binding is minimized, often leading to a substantial increase in target affinity[2].

  • Enhanced Fsp³ Fraction: The fraction of sp³-hybridized carbons (Fsp³) correlates strongly with clinical success. Spirocycles project functional groups into three-dimensional space, allowing for tighter, more specific interactions with complex protein binding pockets, thereby reducing off-target toxicity[1].

  • Metabolic Stability and Solubility: The incorporation of a spiro-fusion often disrupts the planarity that facilitates π-π stacking, which in turn lowers the crystal lattice energy and improves aqueous solubility. Furthermore, the steric bulk surrounding the spiro-center can shield adjacent metabolic soft spots from cytochrome P450 enzymes.

Table 1: Comparative Physicochemical Properties
PropertyFlat PyrrolidineSpirocyclic PyrrolidineCausality / Mechanism
Conformational Flexibility HighLow (Rigid)The spiro-fusion locks the ring pucker, reducing the degrees of freedom.
Binding Entropy Penalty HighLowPre-organization minimizes the loss of conformational entropy upon target engagement.
Off-Target Promiscuity Moderate to HighLow3D projection of pharmacophores ensures strict spatial requirements for binding.
Aqueous Solubility BaselineEnhancedDisruption of planarity lowers crystal lattice energy, favoring solvation.

Synthetic Strategies and Methodologies (The "How")

Synthesizing spirocyclic pyrrolidines requires precise stereocontrol. Below are two field-proven protocols that highlight the causality behind the experimental choices.

Protocol 1: Asymmetric[3+2] Cycloaddition of Azomethine Ylides

The most robust method for constructing spirocyclic pyrrolidines is the catalytic, asymmetric [3+2] cycloaddition. This involves an azomethine ylide (the dipole) reacting with an exocyclic double bond of a cyclic compound (the dipolarophile, such as an isatin derivative)[3].

Causality of Reagents: Silver acetate (AgOAc) is utilized as a Lewis acid catalyst because it readily coordinates with the azomethine ylide, stabilizing the reactive dipole. When paired with a chiral ligand (e.g., ThioClickFerrophos), the metal-ligand complex creates a highly sterically demanding chiral pocket. This pocket dictates the facial approach of the dipolarophile, allowing chemists to selectively switch between endo and exo diastereomers[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add the α-imino ester (azomethine ylide precursor, 1.0 mmol) and the dipolarophile (e.g., α-alkylidene succinimide, 1.2 mmol).

  • Catalyst Complexation: Add AgOAc (5 mol%) and the chiral ligand (5.5 mol%) to the mixture. Self-validation step: A visible color change often indicates successful metal-ligand-dipole complexation.

  • Solvent and Base Addition: Inject anhydrous solvent (e.g., THF or toluene, 5 mL) followed by a mild base (e.g., triethylamine, 10 mol%) to generate the active ylide.

  • Reaction: Stir at room temperature (or -20°C for higher enantiomeric excess) for 12–24 hours. Monitor via TLC until the complete consumption of the imino ester.

  • Isolation: Filter the mixture through a short pad of Celite to remove the silver catalyst, concentrate under reduced pressure, and purify via flash column chromatography to yield the highly enantioenriched spirocyclic pyrrolidine.

G A Azomethine Ylide (Dipole Precursor) C Chiral Catalyst (AgOAc / Chiral Ligand) A->C Coordination & Activation B Dipolarophile (e.g., Isatin derivative) B->C Coordination & Activation D Transition State (Endo/Exo Control) C->D Stereoselective [3+2] Cycloaddition E Spirocyclic Pyrrolidine (High ee & dr) D->E Ring Closure

Workflow of stereoselective [3+2] cycloaddition for spirocyclic pyrrolidines.

Protocol 2: Reductive Cleavage / Horner-Wadsworth-Emmons (HWE) Cascade

For highly substituted 1-azaspiro[4.4]nonane frameworks, a modular cascade reaction is preferred[2].

Causality of Reagents: This protocol utilizes sodium naphthalenide to perform a reductive cleavage of an isoxazoline N-O bond. This specific cleavage unmasks a latent ketone and a secondary amine simultaneously. By pre-installing a β-ketophosphonate moiety on the molecule, the newly revealed ketone instantly undergoes an intramolecular Horner-Wadsworth-Emmons (HWE) olefination under basic conditions, zipping up the molecule to form the spirocycle[2].

Step-by-Step Methodology:

  • Reductive Cleavage: Dissolve the isoxazoline precursor (bearing a distal β-ketophosphonate) in anhydrous THF at -78°C.

  • Electron Transfer: Dropwise add a freshly prepared solution of sodium naphthalenide until a dark green color persists, indicating complete N-O bond cleavage.

  • Protection (Optional but recommended): Quench with an electrophile (e.g., Boc₂O) to protect the newly formed amine, preventing unwanted side reactions.

  • HWE Cyclization: Add a base (e.g., NaH or DBU) to deprotonate the phosphonate, triggering the intramolecular HWE reaction with the unmasked ketone.

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc, and purify to isolate the spiroenone.

Applications in Modern Drug Discovery (The "What")

The theoretical benefits of spirocyclic pyrrolidines have successfully translated into the clinic. Over two dozen clinically used medicines contain a spirocycle, with 50% approved in the 21st century[4].

Case Study 1: Ledipasvir (HCV NS5A Inhibitor)

Ledipasvir is a direct-acting antiviral drug used in combination with sofosbuvir (Harvoni) to cure Hepatitis C[5]. The core of ledipasvir features a 5-azaspiro[6]heptane moiety (a pyrrolidine ring spiro-fused to a cyclopropane ring)[7]. This spirocyclic architecture restricts the conformation of the molecule, allowing it to bind with exquisite affinity to the viral NS5A phosphoprotein, effectively halting viral RNA replication and assembly[7].

Case Study 2: PROTAC MD-224 (Targeted Protein Degradation)

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to degrade disease-causing proteins. MD-224 is a first-in-class PROTAC designed to degrade the Murine Double Minute 2 (MDM2) protein, a negative regulator of the p53 tumor suppressor[8].

The MDM2-binding ligand in MD-224 is built upon a spiro-oxindole pyrrolidine core[9]. This highly rigid 3D spirocycle perfectly mimics the helical structure of the native p53 peptide, allowing it to bind MDM2 with sub-nanomolar affinity (<1 nM)[8]. The spiro-linkage ensures the linker projecting toward the CRBN E3 ligase is oriented at the exact angle required to form a stable ternary complex[10].

G A PROTAC MD-224 (Spirocyclic Pyrrolidine Core) D Ternary Complex (MDM2 : MD-224 : CRBN) A->D High-Affinity Binding B MDM2 Protein (Target) B->D Recruited C CRBN E3 Ligase (Recruiter) C->D Recruited E Polyubiquitination D->E Ubiquitin Transfer F Proteasomal Degradation (Release of active p53) E->F Target Destruction

Mechanism of targeted MDM2 degradation by PROTAC MD-224.

Conclusion & Future Perspectives

Spirocyclic pyrrolidines represent a masterclass in rational drug design. By leveraging stereoselective synthetic methodologies—such as Ag-catalyzed [3+2] cycloadditions and reductive HWE cascades—chemists can access a vast, previously untapped 3D chemical space. As demonstrated by blockbuster drugs like Ledipasvir and cutting-edge modalities like PROTAC MD-224, the strategic rigidification provided by the spiro-pyrrolidine scaffold will continue to be a cornerstone of medicinal chemistry for decades to come.

References

  • Shennan, B. D. A., et al. (2020). A modular and divergent approach to spirocyclic pyrrolidines. Chemical Science, RSC Publishing. Available at: [Link]

  • Chupakhin, E., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, NIH PubMed Central. Available at:[Link]

  • Wang, S., et al. (2019). Discovery of MD-224 as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader. Journal of Medicinal Chemistry, PubMed. Available at:[Link]

  • PubChem Database. Ledipasvir (CID 67505836). National Center for Biotechnology Information (NIH). Available at:[Link]

  • Wikipedia Contributors. Ledipasvir. Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Exploratory

7-Thia-1-azaspiro[4.5]decane CAS number and identifiers

The following technical guide details the chemical architecture, synthetic methodologies, and pharmacological utility of 7-Thia-1-azaspiro[4.5]decane , a specialized spirocyclic heterocycle. [1] Chemical Identity & Struc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical architecture, synthetic methodologies, and pharmacological utility of 7-Thia-1-azaspiro[4.5]decane , a specialized spirocyclic heterocycle.

[1]

Chemical Identity & Structural Architecture

7-Thia-1-azaspiro[4.5]decane represents a distinct class of spirocyclic scaffolds where a five-membered pyrrolidine ring is fused to a six-membered thiopyran ring at a single shared carbon atom (the spiro center). This rigid 3D architecture serves as a critical pharmacophore in medicinal chemistry, particularly for restricting the conformational space of ligands targeting G-protein-coupled receptors (GPCRs) and peptidomimetic enzymes.

Core Identifiers
Identifier TypeValueNote
IUPAC Name 7-Thia-1-azaspiro[4.5]decaneSystematic numbering
CAS Number 1517162-08-1 Free Base
CAS Number 2098055-64-0 Hydrochloride Salt
CAS Number 2243512-61-8 7,7-Dioxide derivative
Molecular Formula C₈H₁₅NS
Molecular Weight 157.28 g/mol
SMILES C1CC2(CN1)CCSC2Inferred from nomenclature
Spiro Center C5 (Spiro[4.5] numbering)Connects pyrrolidine C2 to thiopyran C3
Structural Analysis

The molecule features a spiro-pyrrolidine core. In the 1-azaspiro[4.5]decane numbering system:

  • Nitrogen is at position 1 (pyrrolidine ring).

  • The Spiro Carbon is at position 5.

  • The Sulfur atom is at position 7 (in the six-membered ring).

This placement (beta to the spiro center) indicates the scaffold is structurally derived from dihydro-2H-thiopyran-3(4H)-one (3-thiacyclohexanone). The sulfur atom introduces a metabolic "soft spot" capable of oxidation to sulfoxides or sulfones, which can be leveraged to tune polarity and hydrogen-bonding potential.

Synthetic Pathways and Methodologies

The synthesis of 7-Thia-1-azaspiro[4.5]decane requires constructing the quaternary spiro center while maintaining the integrity of the sulfur-containing ring.

Pathway A: Cyclic Ketone Annulation (Petasis/Sakurai Approach)

A scalable method developed for biologically relevant spirocyclic pyrrolidines utilizes cyclic ketones as the starting material.[1] This approach is favored for its ability to generate the spiro-quaternary carbon with high efficiency.

Protocol Logic:

  • Precursor Selection: The synthesis commences with dihydro-2H-thiopyran-3(4H)-one (3-thianone). The position of the ketone determines the final location of the sulfur atom (at C7).

  • Spirocyclization: The ketone undergoes a condensation reaction (e.g., Petasis borono-Mannich or Sakurai allylation followed by cyclization) to form the pyrrolidine ring.

  • N-Protection/Deprotection: The nitrogen is often protected (e.g., Benzyl or Boc) during ring closure to prevent polymerization.

Experimental Workflow (Representative)
  • Step 1: Reaction of 3-thianone with an allylic species (e.g., allyltrimethylsilane) and an amine source to form a homoallylic amine intermediate.

  • Step 2: Hydroboration-oxidation of the allyl group to an alcohol.

  • Step 3: Cyclization (intramolecular nucleophilic substitution) to close the pyrrolidine ring.

Synthesis cluster_legend Key Transformation Logic Ketone Dihydro-2H-thiopyran-3(4H)-one (3-Thianone) Inter Homoallylic Amine Intermediate Ketone->Inter Allylation / Amine Condensation Alcohol Amino-Alcohol Precursor Inter->Alcohol Hydroboration-Oxidation Product 7-Thia-1-azaspiro[4.5]decane (Target Scaffold) Alcohol->Product Cyclization (Ring Closure)

Figure 1: Retrosynthetic logic for constructing the 7-thia-1-azaspiro[4.5]decane core from 3-thianone.

Pathway B: Amino Acid Derivatization (Peptidomimetic Route)

For applications in ACE inhibition or peptide mimicry, the scaffold is often synthesized via the alkylation of proline derivatives or specific cysteine-derived precursors, though the cyclic ketone route is more direct for the core skeleton.

Physicochemical Profiling

Understanding the physicochemical properties is essential for integrating this scaffold into drug candidates.

PropertyEstimated ValueImpact on Drug Design
LogP (Octanol/Water) ~1.8 - 2.2Moderate lipophilicity; good blood-brain barrier (BBB) penetration potential.
pKa (Basic Nitrogen) ~9.0 - 9.5Exists predominantly as a cation at physiological pH; ideal for electrostatic interactions with receptor aspartate residues (e.g., in Muscarinic receptors).
H-Bond Donors 1 (NH)Secondary amine allows for further functionalization.
H-Bond Acceptors 2 (N, S)Sulfur acts as a weak acceptor; oxidation to Sulfone (SO₂) dramatically increases polarity.
Metabolic Liability Sulfur OxidationThe thioether is susceptible to FMO-mediated oxidation to sulfoxide/sulfone.

Medicinal Chemistry Applications

The 7-Thia-1-azaspiro[4.5]decane scaffold is a bioisostere of the all-carbon 1-azaspiro[4.5]decane and the oxygenated 1-oxa-analogues.

Muscarinic Receptor Agonists (M1/M4)

Spirocyclic amines are "privileged structures" for orthosteric binding pockets of muscarinic acetylcholine receptors.

  • Mechanism: The basic nitrogen mimics the quaternary ammonium of acetylcholine.

  • Role of Sulfur: The 7-thia substitution alters the ring pucker and lipophilicity compared to the 1-oxa analogues (e.g., Cevimeline-like compounds), potentially modifying subtype selectivity (M1 vs. M2/M3).

Sigma Receptor Ligands

Lipophilic spiro-amines often exhibit high affinity for Sigma-1 (σ1) receptors. The 7-thia variant provides a unique hydrophobic vector that can engage the specific hydrophobic pockets of the σ1 chaperone protein, relevant in neuroprotection and analgesia.

Peptidomimetics (ACE/ECE Inhibitors)

As cited in patent literature, carboxylic acid derivatives of this scaffold (e.g., 7-thia-1-azaspiro[4.5]decane-2-carboxylic acid ) serve as conformationally restricted proline mimics. These are used in the design of inhibitors for Angiotensin Converting Enzyme (ACE) and Endothelin Converting Enzyme (ECE).

SAR Core 7-Thia-1-azaspiro[4.5]decane N1 N1 (Basic Amine) Core->N1 S7 S7 (Thioether) Core->S7 Spiro C5 (Spiro Center) Core->Spiro Cation-Pi Interactions\n(GPCR Binding) Cation-Pi Interactions (GPCR Binding) N1->Cation-Pi Interactions\n(GPCR Binding) Metabolic Switch\n(S -> SO -> SO2) Metabolic Switch (S -> SO -> SO2) S7->Metabolic Switch\n(S -> SO -> SO2) Lipophilicity Modulation Lipophilicity Modulation S7->Lipophilicity Modulation Conformational Lock\n(Rigid 3D Vector) Conformational Lock (Rigid 3D Vector) Spiro->Conformational Lock\n(Rigid 3D Vector)

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's key motifs.

Safety & Handling Protocols

Signal Word: Warning Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

Handling: Treat as a potentially bioactive amine. Use standard PPE (nitrile gloves, safety goggles). Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the sulfur atom to the sulfoxide.

References

  • ACS Omega. (2022). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines.[1] American Chemical Society.[1] Link

  • BLD Pharm. (2025). Product Datasheet: 7-Thia-1-azaspiro[4.5]decane (CAS 1517162-08-1).[3]Link

  • Google Patents. (2007). Carboxyalkyl dipeptides, processes for their production and pharmaceutical compositions containing them. (Reference to 7-thia-1-azaspiro[4.5]decane-2-carboxylic acid).[4] Link

  • PubChem. (2025).[2][5] 1-Thia-4-azaspiro[4.5]decane Compound Summary. (For comparative structural data). Link

Sources

Foundational

7-Thia-1-azaspiro[4.5]decane vs 1-Thia-4-azaspiro[4.5]decane structure

A Comparative Technical Guide to 7-Thia-1-azaspiro[4.5]decane and 1-Thia-4-azaspiro[4.5]decane Isomers Preamble: The Strategic Importance of Spirocyclic Scaffolds In the landscape of modern drug discovery, the pursuit of...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide to 7-Thia-1-azaspiro[4.5]decane and 1-Thia-4-azaspiro[4.5]decane Isomers

Preamble: The Strategic Importance of Spirocyclic Scaffolds

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Spirocyclic compounds, characterized by two rings sharing a single common atom, have emerged as privileged scaffolds.[1] Their inherent three-dimensionality and conformational rigidity offer a precise spatial arrangement of functional groups, enabling enhanced interaction with biological targets and often leading to improved potency, selectivity, and metabolic stability compared to their flatter aromatic counterparts.[2]

This guide provides an in-depth comparative analysis of two specific isomeric scaffolds: 7-Thia-1-azaspiro[4.5]decane and 1-Thia-4-azaspiro[4.5]decane . While structurally similar, the positional difference of the sulfur and nitrogen heteroatoms imparts distinct physicochemical properties, dictates unique synthetic challenges, and results in divergent spectroscopic signatures. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a technical exploration of their structure, synthesis, characterization, and potential applications.

Core Structural and Conformational Analysis

The fundamental difference between the two isomers lies in the placement of the nitrogen and sulfur atoms within the bicyclic system, which consists of a five-membered heterocyclic ring fused to a six-membered cyclohexane ring at the spirocenter.

  • 1-Thia-4-azaspiro[4.5]decane : The five-membered ring is a thiazolidine ring, with sulfur at position 1 and nitrogen at position 4. The spiro-carbon is C5.

  • 7-Thia-1-azaspiro[4.5]decane : The six-membered ring is a thiomorpholine (or tetrahydro-1,4-thiazine) ring, with nitrogen at position 1 and sulfur at position 7. The spiro-carbon is C5.

This seemingly minor positional shift has profound implications for the molecule's overall topology, electronics, and potential for intermolecular interactions.

G cluster_0 1-Thia-4-azaspiro[4.5]decane cluster_1 7-Thia-1-azaspiro[4.5]decane img1 img1 caption1 S at position 1, N at position 4. The five-membered ring is a thiazolidine. img2 img2 caption2 N at position 1, S at position 7. The six-membered ring is a thiomorpholine.

Figure 2: Workflow for the three-component synthesis.

Experimental Protocol: Synthesis of 4-Aryl-1-thia-4-azaspiro[4.5]decan-3-one [3][4]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dry benzene (50 mL).

  • Addition of Reagents: Add cyclohexanone (0.01 mol), a primary aromatic amine (e.g., 4-fluoroaniline, 0.01 mol), and thioglycolic acid (0.01 mol, ~0.7 mL) to the flask.

    • Causality Note: Dry benzene is used as the azeotropic removal of water drives the condensation reactions (imine formation and subsequent cyclization) to completion.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Isolation and Purification: The resulting solid precipitate is collected by vacuum filtration. The crude product is then washed with a cold, non-polar solvent (e.g., hexane) and purified by recrystallization from a suitable solvent such as ethanol to yield the pure product.

    • Self-Validation: The purity of the final compound must be confirmed by melting point determination and spectroscopic analysis (NMR, MS, IR) as detailed in Section 3. [5]

Proposed Synthesis of 7-Thia-1-azaspiro[4.5]decane

Direct synthetic routes to the 7-thia-1-aza isomer are not well-documented. However, a plausible strategy can be devised based on established methods for synthesizing substituted piperidines and thioethers. A potential route involves the intramolecular cyclization of a suitably functionalized precursor.

One could envision a pathway starting from 1-amino-1-cyanocyclohexane. This could be hydrolyzed and reduced to 1-(aminomethyl)cyclohexan-1-amine. Subsequent reaction with a dielectrophile like bis(2-chloroethyl) sulfide under high dilution conditions could, in principle, lead to the desired spirocyclic thiomorpholine ring. Asymmetric synthesis could be achieved by employing chiral auxiliaries or catalysts during the formation of the key C-N or C-S bonds. [7]

Spectroscopic & Analytical Differentiation

Unambiguous characterization is critical to confirm the isomeric identity of the synthesized compounds. NMR, Mass Spectrometry, and IR Spectroscopy each provide unique fingerprints that allow for clear differentiation.

Figure 3: Logic diagram for isomeric differentiation.
Comparative Data Summary

The following table summarizes the expected key spectroscopic features that distinguish the two parent isomers.

Technique 1-Thia-4-azaspiro[4.5]decane 7-Thia-1-azaspiro[4.5]decane Rationale & Key Differentiator
¹H NMR -S-CH₂-C(spiro)-: ~2.8 ppm -N(H)-CH₂-C(spiro)-: ~3.2 ppm-N(H)-CH₂-C(spiro)-: ~3.1 ppm -N(H)-CH₂-CH₂-S-: ~2.9 ppmThe chemical environment of the protons on the 5-membered vs. 6-membered heterocyclic ring is the key. The proximity to the spiro center and the specific heteroatom (N vs. S) uniquely defines the chemical shifts. [6][7]
¹³C NMR Spiro Carbon: ~70-75 ppm -S-CH₂-: ~30-35 ppm -N-CH₂-: ~45-50 ppmSpiro Carbon: ~60-65 ppm -S-CH₂-: ~28-32 ppm -N-CH₂-: ~48-55 ppmThe spiro carbon's chemical shift is highly sensitive to its bonding environment. Carbons bonded to nitrogen are significantly deshielded compared to those bonded to sulfur. [8][9]
Mass Spec (EI) Primary fragmentation across the thiazolidine ring. Loss of CH₂S or C₂H₄N fragments.Retro-Diels-Alder type fragmentation of the thiomorpholine ring. Loss of ethylene or thioethylene fragments.The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments, which differ based on heteroatom placement. [10][11]
IR Spectroscopy N-H Stretch: ~3350-3310 cm⁻¹ (weak, sharp) C-N Stretch: ~1250–1020 cm⁻¹ C-S Stretch: ~710-685 cm⁻¹ (weak)N-H Stretch: ~3350-3310 cm⁻¹ (weak, sharp) C-N Stretch: ~1250–1020 cm⁻¹ C-S Stretch: ~710-685 cm⁻¹ (weak)While both have similar functional groups, subtle shifts in N-H wagging (910-665 cm⁻¹) and fingerprint region may exist due to different ring strain and conformation. [12][13]The presence of a carbonyl group in derivatives (e.g., -3-one) gives a strong, unambiguous C=O stretch around 1680 cm⁻¹. [3]

Applications in Medicinal Chemistry

The thia-azaspiro[4.5]decane scaffold is a recurring motif in compounds with diverse biological activities. The positional arrangement of the heteroatoms is critical as it defines the pharmacophore presented to a biological target.

Established Activities of the 1-Thia-4-azaspiro[4.5]decane Scaffold

This scaffold has proven to be a versatile platform for developing therapeutic agents. The nitrogen at position 4 serves as a convenient handle for introducing a wide range of substituents, enabling extensive structure-activity relationship (SAR) studies.

  • Anticancer Activity: Numerous derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have been synthesized and evaluated for their anticancer properties against various cell lines, including liver, prostate, and colorectal cancer. [3][14]* Antiviral & Antimicrobial Properties: The scaffold has been identified as a promising starting point for the development of agents against human coronavirus and influenza virus. [15]The N-C-S linkage within the thiazolidine ring is often implicated in antimicrobial activity. [3][4]* Enzyme Inhibition: The rigid structure is well-suited for targeting enzyme active sites. Analogs such as 1,3,8-triazaspiro[4.5]decane derivatives have been developed as potent inhibitors of F1/FO-ATP synthase, with applications in treating myocardial infarction. [16][17]

Prospective Utility of the 7-Thia-1-azaspiro[4.5]decane Isomer

While less explored, the 7-Thia-1-azaspiro[4.5]decane scaffold offers a distinct pharmacophoric profile. The secondary amine at position 1 is part of the six-membered ring and is sterically less hindered than the N4 position of its isomer, potentially allowing for different substitution patterns. The sulfur atom's placement within the cyclohexane ring analogue alters the overall lipophilicity and the spatial relationship between the hydrogen bond donor (NH) and potential hydrophobic or sulfur-philic interaction sites on a target protein. This makes it a compelling, yet underexplored, scaffold for library design aimed at novel biological targets.

Conclusion

The isomeric pair of 7-Thia-1-azaspiro[4.5]decane and 1-Thia-4-azaspiro[4.5]decane provides a classic example of how subtle structural changes can have significant chemical and, by extension, biological consequences. The 1-thia-4-aza isomer is a well-established, synthetically accessible scaffold that has yielded numerous biologically active compounds. In contrast, the 7-thia-1-aza isomer represents novel and largely unexplored chemical space. The clear-cut differences in their spectroscopic signatures provide a robust framework for their unambiguous identification. For drug development professionals, the challenge and opportunity lie in developing efficient synthetic routes to the less-studied isomer to fully explore its potential as a source of next-generation therapeutics.

References

  • Brodskii, E. S., et al. (2003). Differentiation of isomeric sulfur heterocycles by electron ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 17(6), 547-552. [Link]

  • Creaser, C. S., et al. (1993). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 4(3), 236-242. [Link]

  • Flefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]

  • Reddy, C. D., et al. (1982). SYNTHESIS AND MASS SPECTRA OF FIVE-MEMBERED HETEROCYCLES CONTAINING PHOSPHORUS, OXYGEN, AND SULFUR. Phosphorus and Sulfur and the Related Elements, 13(3), 339-346. [Link]

  • Garakani, T. M., et al. (2025). A Review of Approaches Developed for Spiroether Synthesis. Journal of Heterocyclic Chemistry. [Link]

  • Youssif, B. G. M., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2821. [Link]

  • Clayden, J., & Yasin, S. A. (2002). Asymmetric synthesis of tertiary thiols and thioethers. Chemical Society Reviews, 31(5), 285-294. [Link]

  • Shi, Q., et al. (2015). Selective Analysis of Sulfur-Containing Species in a Heavy Crude Oil by Deuterium Labeling Reactions and Ultrahigh Resolution Mass Spectrometry. Molecules, 20(12), 22003-22015. [Link]

  • Sharma, G. V. M., et al. (2007). Synthesis of enantioenriched spiro-tetradihydrothiophenes via base catalyzed Michael/aldol cascade addition of mercaptoacetaldehyde to exo-cyclic enones. Tetrahedron: Asymmetry, 18(12), 1435-1440. [Link]

  • Dilling, W. L. (1975). SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS. ProQuest Dissertations Publishing. [Link]

  • Preite, M. D., et al. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, 43(4), 304-312. [Link]

  • Akkurt, M., et al. (2008). 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2398. [Link]

  • George, B., & McIntyre, P. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • El-Gendy, Z. (2001). Synthesis and investigation of mass spectra of some heterocyclic compounds containing sulphur atom. Journal of the Chinese Chemical Society, 48(1), 115-122. [Link]

  • Khan, I., et al. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 20(5), 8263-8280. [Link]

  • Dral, P. O. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds. Light and Molecule's Blog. [Link]

  • ResearchGate. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. [Link]

  • Sibiryak, M. S., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54(5), 515-517. [Link]

  • Di Pancrazio, F., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. [Link]

  • Apaydın, S., et al. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 352(5), e1800345. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Carraro, M., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences, 24(7), 6191. [Link]

Sources

Exploratory

The 7-Thia-1-Azaspiro[4.5]decane Core: Unlocking the Therapeutic Promise of a Novel Spirocyclic Scaffold

An In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Spirocyclic scaffolds are increasingly vital in modern drug discovery, offering novel three-dimensional...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spirocyclic scaffolds are increasingly vital in modern drug discovery, offering novel three-dimensional structures that can lead to improved potency, selectivity, and pharmacokinetic properties. Among these, the thia-azaspiro[4.5]decane core represents a promising, yet relatively underexplored, class of heterocyclic compounds. While direct research on the 7-thia-1-azaspiro[4.5]decane isomer is nascent, extensive studies on its closely related isomer, 1-thia-4-azaspiro[4.5]decane, have revealed significant therapeutic potential, particularly in oncology. Derivatives of this scaffold have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including colorectal, prostate, and liver carcinomas. Mechanistic studies suggest these compounds may act as dual inhibitors of critical oncogenic signaling pathways like EGFR-BRAF, ultimately inducing apoptosis in malignant cells. This guide provides a comprehensive overview of the synthetic strategies used to access this core, details its significant anticancer activity, presents validated experimental protocols for its evaluation, and discusses future avenues for research and development.

The Spirocyclic Scaffold in Drug Discovery: A Paradigm of Structural Innovation

In the quest for novel therapeutic agents, medicinal chemists are continually drawn to molecular scaffolds that provide access to new chemical space. Spirocycles, characterized by two rings connected through a single, shared carbon atom, are exemplary in this regard. Their inherent three-dimensionality and conformational rigidity distinguish them from their flatter, non-spirocyclic counterparts, often leading to enhanced target affinity and specificity.[1]

The thia-azaspiro[4.5]decane family, which incorporates both sulfur and nitrogen heteroatoms into a spiro[4.5]decane framework, embodies this principle. This guide focuses on the biological potential of this family, with a particular emphasis on the anticancer properties elucidated through studies of the 1-thia-4-azaspiro[4.5]decane core, a key analogue of the titular 7-thia-1-azaspiro[4.5]decane. The findings presented herein for the 1-thia-4-aza isomer offer a strong rationale for the expanded investigation of all positional isomers within this promising scaffold class.

Synthetic Strategies: Accessing the Thia-Azaspiro[4.5]decane Core

The construction of the thia-azaspiro[4.5]decane core is efficiently achieved through multi-component reactions, a powerful strategy in medicinal chemistry for rapidly generating molecular diversity. The most common approach is a one-pot, three-component condensation.

Causality in Synthesis: The Three-Component Reaction

This one-pot synthesis is favored for its efficiency and atom economy. The reaction involves the condensation of a cyclic ketone (e.g., cyclohexanone), an aromatic amine, and mercaptoacetic acid.[2] The use of dry benzene as a solvent is critical; it facilitates the removal of water via azeotropic distillation, driving the equilibrium towards the formation of the desired spirocyclic product. This self-contained system ensures high yields by preventing reversible reactions.

Experimental Protocol: Synthesis of 4-Aryl-1-thia-4-azaspiro[4.5]decan-3-ones

This protocol describes a general and validated method for synthesizing the core scaffold.[2][3]

Materials:

  • Cyclohexanone (or a substituted derivative like 4-methylcyclohexanone)

  • Aromatic amine (e.g., 4-bromoaniline, 4-fluoroaniline)

  • Mercaptoacetic acid

  • Dry benzene

  • Dean-Stark apparatus

  • Standard reflux and purification glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine the cyclohexanone (1.0 eq), the selected aromatic amine (1.0 eq), and mercaptoacetic acid (1.1 eq) in dry benzene.

  • Azeotropic Reflux: Heat the mixture to reflux. Water generated during the imine formation and subsequent cyclization is collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Once complete, allow the reaction mixture to cool to room temperature. The solvent is then removed under reduced pressure.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1-thia-4-azaspiro[4.5]decan-3-one derivative.[4]

Workflow for Synthesis

G reagents Cyclic Ketone + Aromatic Amine + Mercaptoacetic Acid reflux Azeotropic Reflux (Dean-Stark Trap) reagents->reflux Combine solvent Dry Benzene (Solvent) solvent->reflux product Crude Product reflux->product Water Removal purification Recrystallization product->purification Isolate final_product Pure 1-Thia-4-azaspiro- [4.5]decan-3-one purification->final_product Purify

Caption: General workflow for the one-pot synthesis of the thia-azaspiro[4.5]decane core.

Anticancer Potential: A Primary Therapeutic Avenue

The most significant biological activity reported for the thia-azaspiro[4.5]decane scaffold is its potent anticancer effect.[3][5] Extensive in vitro studies have demonstrated that derivatives of the 1-thia-4-azaspiro[4.5]decane core exhibit robust cytotoxicity against various human cancer cell lines.[2]

Mechanism of Action: Dual Pathway Inhibition

The anticancer efficacy of these compounds is believed to stem from their ability to modulate critical cellular signaling pathways that govern cell proliferation and survival.[6]

  • Inhibition of EGFR-BRAF Signaling: The Epidermal Growth Factor Receptor (EGFR) and BRAF kinase are key components of the MAPK/ERK pathway, which is frequently hyperactivated in many cancers, leading to uncontrolled cell growth. Thia-azaspiro[4.5]decane derivatives are hypothesized to inhibit this pathway, cutting off the pro-survival signals to the cancer cell.[6]

  • Induction of Apoptosis: By blocking these survival signals, the compounds trigger the intrinsic pathway of apoptosis (programmed cell death). This process is mediated by a cascade of caspase enzymes that dismantle the cell in a controlled manner, a primary objective for many chemotherapeutic agents.[6]

Signaling Pathway Inhibition

G EGFR EGFR BRAF BRAF EGFR->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 1-Thia-4-azaspiro [4.5]decane deriv. Inhibitor->EGFR Inhibitor->BRAF Apoptosis Intrinsic Apoptosis Pathway Inhibitor->Apoptosis

Caption: Proposed inhibition of the EGFR-BRAF pathway and induction of apoptosis by thia-azaspiro[4.5]decane derivatives.

In Vitro Efficacy: Cytotoxicity Data

Derivatives of the 1-thia-4-azaspiro[4.5]decane core have shown potent to moderate cytotoxic activity. The half-maximal inhibitory concentration (IC50) values highlight their effectiveness compared to established chemotherapeutic agents.

Compound ClassHCT-116 (Colorectal) IC50PC-3 (Prostate) IC50HepG-2 (Liver) IC50Reference
1-Thia-4-azaspiro[4.5]decane Deriv. 192.2 nMModerate Activity-[6]
1-Thia-4-azaspiro[4.5]decane Deriv. 2120.1 nMModerate Activity-[6]
1-Thia-4-azaspiro[4.5]decane Deriv. 398.5 nMGood Activity-[6]
Doxorubicin (Standard)~0.04 µM~0.8 µM~0.3 µM[6]

Note: The specific IC50 values for PC-3 and HepG-2 were qualitatively described as "good" or "moderate" in the source material. Direct numerical comparisons are based on available data.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability. Its reliability and high-throughput nature make it a cornerstone of in vitro drug screening.[6]

Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, PC-3) in a 96-well plate at a predetermined density (e.g., 5 × 10³ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Drug Treatment: Treat the cells with a serial dilution of the thia-azaspiro[4.5]decane compound and a vehicle control. Incubate for 48 to 72 hours.

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL). Incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT Assay Workflow

G cluster_plate 96-Well Plate seed 1. Seed Cancer Cells treat 2. Add Drug Dilutions seed->treat incubate 3. Incubate (48-72h) treat->incubate mtt 4. Add MTT Reagent incubate->mtt solubilize 5. Dissolve Formazan (DMSO) mtt->solubilize reader 6. Measure Absorbance (~570 nm) solubilize->reader analysis 7. Calculate IC50 reader->analysis

Caption: Standardized workflow of the MTT cell viability assay.

Exploring Other Biological Activities

While oncology is the most developed area, related thia-azaspiro heterocycles have shown promise in other therapeutic fields. For instance, certain 2-amino-7-oxa-3-thia-1-azaspiro[3][3]undec-1-ene derivatives, which share the core thiazine ring system, have demonstrated significant analgesic activity in preclinical models.[7] This suggests that the broader thia-azaspiro scaffold family may possess a range of pharmacological properties worthy of further investigation.

Future Perspectives and Unexplored Avenues

The biological potential of the thia-azaspiro[4.5]decane core is far from fully realized. The current body of research, heavily focused on the 1-thia-4-aza isomer, provides a compelling foundation for broader exploration.

  • Knowledge Gap: There is a significant lack of specific research on the 7-thia-1-azaspiro[4.5]decane isomer.[1] This represents a clear opportunity for novel drug discovery. Synthesizing and screening a library of 7-thia-1-aza derivatives against diverse biological targets could unveil unique pharmacological profiles.

  • Structure-Activity Relationship (SAR) Studies: A systematic derivatization of the core scaffold is necessary to establish clear SAR. Modifying substituents on the aromatic ring and the cyclohexyl moiety could fine-tune potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

  • Target Deconvolution: While inhibition of the EGFR-BRAF pathway is a strong hypothesis, further studies are needed to confirm the direct molecular targets and elucidate the precise mechanism of action.

Conclusion

The 7-thia-1-azaspiro[4.5]decane core and its isomers stand out as a scaffold of significant interest for modern drug discovery. The well-documented anticancer activity of the 1-thia-4-azaspiro[4.5]decane analogue, characterized by potent cytotoxicity and a plausible mechanism involving the inhibition of key oncogenic pathways, strongly supports its continued development. The established synthetic routes provide ready access to a diverse range of derivatives for further evaluation. The current knowledge gaps, particularly concerning the 7-thia-1-aza isomer, represent exciting opportunities for researchers to develop novel therapeutics built upon this versatile and potent spirocyclic framework.

References

  • Palchykov, V., Gaponov, A. A., Chabanenko, R. M., & Mykolenko, S. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. Available at: [Link]

  • Flefel, E. M., El-Sofany, W. I., & Awad, H. M. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. Available at: [Link]

  • Cohen, N., Banner, B. L., & Lopresti, R. J. (1978). Analgesic activity of novel spiro heterocycles. 2-Amino-7-oxa-3-thia-1-azaspiro[3][3]undec-1-enes and related compounds. Journal of Medicinal Chemistry, 21(9), 895-900. Available at: [Link]

  • Flefel, E. M., El-Sofany, W. I., & Awad, H. M. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. Available at: [Link]

  • Flefel, E. M., El-Sofany, W. I., & Awad, H. M. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. Available at: [Link]

  • Kumar, R., & Kumar, S. (2023). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Advances. Available at: [Link]

  • Flefel, E. M., El-Sofany, W. I., & Awad, H. M. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PMC. Available at: [Link]

  • Al-Ostath, A., Al-Qazzaz, M., & El-Gazzar, A. B. A. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules. Available at: [Link]

  • Selected strategies for the construction of 7‐azaspiro[4.5]decanes. (n.d.). ResearchGate. Available at: [Link]

  • Brubaker, A. N., & Colley, M. Jr. (1986). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 7-Thia-1-azaspiro[4.5]decane as a Peptidomimetic Building Block

Introduction: Embracing Three-Dimensionality in Peptide Design The therapeutic potential of peptides is often hampered by their inherent flexibility, which can lead to poor metabolic stability and reduced receptor affini...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Peptide Design

The therapeutic potential of peptides is often hampered by their inherent flexibility, which can lead to poor metabolic stability and reduced receptor affinity. Peptidomimetics, which mimic the essential structural features of peptides, offer a powerful strategy to overcome these limitations. The incorporation of conformationally constrained building blocks is a cornerstone of modern peptidomimetic design. Spirocyclic scaffolds, in particular, have garnered significant attention due to their ability to impart a rigid, three-dimensional architecture to otherwise linear peptide chains.[1] This structural rigidity can pre-organize the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for its biological target.[1]

The 7-thia-1-azaspiro[4.5]decane scaffold presents a unique combination of features that make it an attractive building block for peptidomimetic design. The spirocyclic core introduces a significant conformational constraint, while the presence of a secondary amine and a synthetically versatile thiazolidinone ring provides handles for incorporation into peptide backbones and further derivatization. The thioether linkage also offers a site for potential metabolic stabilization compared to easily cleavable peptide bonds. This application note provides a comprehensive guide to the synthesis, incorporation, and characterization of 7-thia-1-azaspiro[4.5]decane-based peptidomimetics for researchers, scientists, and drug development professionals.

Rationale for Employing 7-Thia-1-azaspiro[4.5]decane

The decision to incorporate a 7-thia-1-azaspiro[4.5]decane moiety into a peptide sequence is driven by several key objectives in drug design:

  • Conformational Rigidity: The spirocyclic nature of the scaffold reduces the number of rotatable bonds, thereby decreasing the entropic penalty upon binding to a target receptor. This can lead to a significant increase in binding affinity.

  • Structural Diversity: The three-dimensional arrangement of substituents on the spirocyclic core allows for the exploration of a wider chemical space compared to linear or planar structures.[1]

  • Improved Pharmacokinetic Properties: The introduction of non-peptidic elements can enhance metabolic stability by protecting against enzymatic degradation. The spirocyclic scaffold can also influence physicochemical properties such as solubility and membrane permeability.[1]

  • Novelty and Intellectual Property: The use of unique spirocyclic building blocks can lead to the discovery of novel chemical entities with distinct pharmacological profiles, providing a strong foundation for intellectual property protection.

Synthesis of the 7-Thia-1-azaspiro[4.5]decane Building Block

The synthesis of a 7-thia-1-azaspiro[4.5]decane building block suitable for Solid-Phase Peptide Synthesis (SPPS) requires the presence of an orthogonal protecting group on the secondary amine and a carboxylic acid functionality for coupling. The following is a proposed synthetic route based on established methodologies for the synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones.[2]

Proposed Synthetic Pathway:

Synthetic_Pathway cluster_reactants Starting Materials cluster_products Products A Cyclohexanone D 1-Thia-4-azaspiro[4.5]decan-3-one intermediate A->D Three-component condensation B Fmoc-amino-acetaldehyde B->D C Thioglycolic acid C->D E Fmoc-protected Building Block D->E Hydrolysis

Caption: Proposed synthetic workflow for the Fmoc-protected 7-thia-1-azaspiro[4.5]decane building block.

Protocol 1: Synthesis of Fmoc-7-thia-1-azaspiro[4.5]decane-3-carboxylic acid

This protocol outlines a plausible, though hypothetical, multi-step synthesis of the desired building block.

Step 1: Three-Component Condensation to form the Spirocyclic Core

This step is based on the well-documented one-pot synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones.[2]

Reagent/SolventMolecular WeightEquivalentsAmount
Cyclohexanone98.14 g/mol 1.0(user defined)
Fmoc-amino-acetaldehyde281.31 g/mol 1.0(user defined)
Thioglycolic acid92.12 g/mol 1.1(user defined)
Toluene--(as solvent)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add cyclohexanone (1.0 eq) and Fmoc-amino-acetaldehyde (1.0 eq) in toluene.

  • Add thioglycolic acid (1.1 eq) to the mixture.

  • Reflux the reaction mixture for 12-18 hours, with azeotropic removal of water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Fmoc-protected 1-thia-4-azaspiro[4.5]decan-3-one intermediate.

Step 2: Hydrolysis of the Thiazolidinone Ring

This step is a standard hydrolysis to generate the carboxylic acid necessary for peptide coupling.

Reagent/SolventConcentrationAmount
Fmoc-protected intermediate-1.0 eq
Lithium Hydroxide (LiOH)1 M aqueous solution2.0 eq
Tetrahydrofuran (THF)-(as co-solvent)
Hydrochloric Acid (HCl)1 M aqueous solution(for acidification)

Procedure:

  • Dissolve the Fmoc-protected intermediate (1.0 eq) in a mixture of THF and water.

  • Add aqueous LiOH (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, Fmoc-7-thia-1-azaspiro[4.5]decane-3-carboxylic acid, by recrystallization or flash chromatography.

Incorporation into Peptide Scaffolds via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the sterically demanding 7-thia-1-azaspiro[4.5]decane building block into a growing peptide chain requires optimized coupling conditions to ensure high efficiency.

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Coupling Coupling of Spirocyclic Building Block Deprotection1->Coupling Deprotection2 Fmoc Deprotection Coupling->Deprotection2 NextAA Coupling of Next Amino Acid Deprotection2->NextAA Cleavage Cleavage from Resin (TFA cocktail) NextAA->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for incorporating the spirocyclic building block using SPPS.

Protocol 2: SPPS Coupling of Fmoc-7-thia-1-azaspiro[4.5]decane-3-carboxylic acid

This protocol is adapted for sterically hindered non-natural amino acids.

Reagent/SolventConcentration/AmountPurpose
Fmoc-deprotected peptide-resin1.0 eqSolid support with free amine
Fmoc-spiro-amino acid3.0 eqBuilding block to be coupled
HATU2.9 eqCoupling reagent
DIPEA6.0 eqBase
DMF-Solvent

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in N,N-dimethylformamide (DMF).

  • In a separate vessel, dissolve the Fmoc-7-thia-1-azaspiro[4.5]decane-3-carboxylic acid (3.0 eq) and HATU (2.9 eq) in DMF.

  • Add DIPEA (6.0 eq) to the activation mixture and let it stand for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive, indicating incomplete coupling, a second coupling may be necessary.

  • After a negative Kaiser test, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

Structural and Functional Analysis

The conformational impact of the 7-thia-1-azaspiro[4.5]decane building block on the peptide backbone is a critical aspect of its characterization.

Analysis_Workflow Crude Crude Peptide HPLC HPLC Purification Crude->HPLC MS Mass Spectrometry (Verification) HPLC->MS NMR NMR Spectroscopy (Conformational Analysis) HPLC->NMR Assay Biological Assay HPLC->Assay Data Structure-Activity Relationship NMR->Data Assay->Data

Caption: Analytical workflow for the characterization of spiro-peptidomimetics.

Protocol 3: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the solution-state conformation of peptides.[3]

Sample Preparation:

  • Dissolve the purified peptide (1-5 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture).

  • The choice of solvent should mimic the conditions of the biological assay, if possible.

NMR Experiments:

ExperimentInformation Obtained
1D ¹H NMRGeneral overview of the peptide's folding and purity.
2D TOCSYIdentifies spin systems of individual amino acid residues.
2D NOESY/ROESYProvides through-space correlations between protons, which are used to determine inter-proton distances and define the 3D structure.
¹H-¹⁵N HSQC(For ¹⁵N-labeled peptides) Provides information on the backbone amide environment.

Data Analysis:

  • Assign all proton resonances using TOCSY and NOESY/ROESY spectra.

  • Identify key Nuclear Overhauser Effect (NOE) cross-peaks that indicate specific secondary structures (e.g., β-turns, helices). The rigid spirocyclic scaffold is expected to induce a well-defined turn conformation in its vicinity.

  • Use the distance restraints derived from NOE intensities in molecular modeling software to calculate an ensemble of solution structures.

  • Analyze the dihedral angles (φ, ψ) of the residues adjacent to the spirocyclic building block to quantify its conformational influence.

Potential Applications in Drug Discovery

The 7-thia-1-azaspiro[4.5]decane scaffold has been explored in various medicinal chemistry programs, demonstrating its potential as a versatile template for drug design.[4][5][6]

  • Antiviral Agents: Derivatives of 1-thia-4-azaspiro[4.5]decane have shown promise as influenza virus fusion inhibitors and have been investigated for activity against coronaviruses.[5][6] The rigid scaffold can effectively present pharmacophoric groups to interact with viral proteins.

  • Anticancer Agents: The 1-thia-4-azaspiro[4.5]decane core has been incorporated into molecules with significant cytotoxic activity against various cancer cell lines.[2][4]

  • GPCR Ligands: Spirocyclic structures are considered "privileged scaffolds" for G protein-coupled receptors (GPCRs), and the 7-thia-1-azaspiro[4.5]decane moiety could be used to develop novel agonists or antagonists.[7]

Conclusion

The 7-thia-1-azaspiro[4.5]decane scaffold represents a valuable and underexplored building block for the design of novel peptidomimetics. Its inherent rigidity and synthetic tractability offer a powerful tool to address the challenges of peptide drug development. By providing a means to control conformation and enhance metabolic stability, this spirocyclic system can facilitate the discovery of potent and selective therapeutic agents. The protocols and insights provided in this application note are intended to empower researchers to explore the full potential of this promising peptidomimetic building block.

References

  • El-Sayed, W. A., El-Sofany, W. I., & Flefel, E. M. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, In-Vitro Anti-Proliferative Evaluation, and Apoptosis-Inducing Mechanism. Pharmaceuticals, 16(3), 469. [Link]

  • El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed, 28117699. [Link]

  • El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PMC, PMC6155784. [Link]

  • D'Souza, D. M., & Müller, T. J. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC, PMC8000057. [Link]

  • Bon, R. S., & Waldmann, H. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305881. [Link]

  • Carrel, A., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 104(12), e2100185. [Link]

  • Matei, E., et al. (2024, March 13). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]

  • Rupniewska, Z., et al. (2021). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Molecules, 26(20), 6245. [Link]

  • Caron, G., et al. (2018). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(19), 8599-8633. [Link]

  • Zheng, Y. J., Tice, C. M., & Singh, S. B. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Bioorganic & Medicinal Chemistry Letters, 26(15), 3435-3444. [Link]

  • Göktaş, O., et al. (2019). Novel N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives as potent and selective influenza virus fusion inhibitors. Archiv der Pharmazie, 352(11), e1900028. [Link]

  • Nefzi, A., et al. (2021). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. Molecules, 26(23), 7208. [Link]

  • Lowe, J. T., et al. (2012). An improved synthesis of 2-oxa-7-azaspiro[4][8]nonane and analogs as novel reagents in medicinal chemistry. Tetrahedron Letters, 53(32), 4192-4194. [Link]

  • Sandomenico, A., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 23(18), 10899. [Link]

  • Apaydın, S., et al. (2021). Design, Synthesis and Anti-Influenza Virus Activity of 4-Tert-Butyl-N-(3-Oxo-1-Thia-4-Azaspiro[4.5]Dec-4-yl) Benzamide Derivatives That Target Hemagglutinin-Mediated Fusion. Archiv der Pharmazie, 354(4), e2000373. [Link]

  • Sharma, A., & Limaye, A. (2016). NMR in structural determination of proteins and peptides. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1629-1643. [Link]

  • Göktaş, O., et al. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 352(6), e1800330. [Link]

  • Fortuna, S., et al. (2017). Computational design of cyclic peptides for the customized oriented immobilization of globular proteins. Physical Chemistry Chemical Physics, 19(2), 1183-1193. [Link]

  • Jurgens, T. M. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. Medicinal Chemistry, 14(3), 1-2. [Link]

  • Martin, R. W., & Zanni, M. T. (2019). Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ChemRxiv. [Link]

  • de Brevern, A. G., & Gelly, J. C. (2013). Acceptable peptide conformations according experimental NMR constraints for (a) Met-Enkephalin 1 (1plw) and (b) MUC2 Muncin Domain Peptide (2li2). ResearchGate. [Link]

  • SpiroChem. (n.d.). SpiroKits™. SpiroChem. [Link]

Sources

Application

Application Note: Synthesis of ACE Inhibitors Using 7-thia-1-azaspiro[4.5]decane Scaffold

Executive Summary This application note details the synthetic pathway for Angiotensin-Converting Enzyme (ACE) inhibitors incorporating the 7-thia-1-azaspiro[4.5]decane-3-carboxylic acid scaffold. This moiety serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic pathway for Angiotensin-Converting Enzyme (ACE) inhibitors incorporating the 7-thia-1-azaspiro[4.5]decane-3-carboxylic acid scaffold. This moiety serves as a lipophilic, conformationally restricted surrogate for L-proline. By locking the pyrrolidine ring geometry via a spiro-fusion to a cyclohexane ring, the scaffold enhances binding affinity to the ACE active site (specifically the


 subsite) while improving metabolic stability against prolyl peptidases.

The guide focuses on the condensation of L-cysteine with cyclohexanone to generate the spiro-core, followed by coupling with the pharmacophoric N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA) side chain.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a convergent strategy. The target molecule is disconnected at the amide bond between the secondary amine of the spiro-scaffold and the carboxyl group of the alanine derivative.

Strategic Pathway (Graphviz)

Retrosynthesis Target Target ACE Inhibitor (Spiro-fused Peptidomimetic) Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Scaffold Fragment A: Spiro Core 7-thia-1-azaspiro[4.5]decane-3-carboxylic acid Disconnection->Scaffold SideChain Fragment B: ACE Pharmacophore N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine Disconnection->SideChain Raw1 L-Cysteine Scaffold->Raw1 Condensation Raw2 Cyclohexanone Scaffold->Raw2 Raw3 Ethyl 2-oxo-4-phenylbutyrate SideChain->Raw3 Reductive Amination Raw4 L-Alanine tert-butyl ester SideChain->Raw4

Caption: Retrosynthetic breakdown of the target ACE inhibitor into the spiro-thiazolidine core (Fragment A) and the alanine-derived side chain (Fragment B).

Module 1: Synthesis of the Spiro-Scaffold

Target Compound: (3R)-7-thia-1-azaspiro[4.5]decane-3-carboxylic acid.

Mechanistic Insight

The formation of the thiazolidine ring proceeds via a Schiff base intermediate formed between the amine of L-cysteine and the ketone of cyclohexanone. This is followed by an intramolecular nucleophilic attack by the thiol group on the imine carbon. The spiro-fusion introduces steric bulk that prevents oxidation of the sulfur and restricts the nitrogen's lone pair availability, modulating pKa.

Experimental Protocol

Reagents:

  • L-Cysteine Hydrochloride Monohydrate (

    
    , 
    
    
    
    )
  • Cyclohexanone (

    
    , 
    
    
    
    )
  • Potassium Acetate (

    
    , 
    
    
    
    )
  • Ethanol (

    
    , 
    
    
    
    )
  • Water (

    
    )
    

Step-by-Step Procedure:

  • Preparation: Dissolve L-cysteine hydrochloride and potassium acetate in a mixture of water (

    
    ) and ethanol (
    
    
    
    ) in a 500 mL round-bottom flask. Ensure complete dissolution to liberate the free amine/thiol zwitterion.
  • Addition: Add cyclohexanone (

    
    ) dropwise to the stirred solution at room temperature.
    
  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (n-Butanol:Acetic Acid:Water, 4:1:1). Ninhydrin stain will show the disappearance of the starting cysteine spot.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at

    
     overnight. The spiro-compound often precipitates as white crystals.[1]
    
  • Isolation: Filter the solid and wash with cold ethanol (

    
    ) followed by diethyl ether (
    
    
    
    ).
  • Purification: Recrystallize from hot ethanol/water (1:1) if the melting point range is broad.

Yield Expectation:


Characterization Data (Typical): 
  • Melting Point:

    
     (dec).
    
  • IR (

    
    ): 
    
    
    
    (NH),
    
    
    (COOH),
    
    
    (COO- as zwitterion).

Module 2: Coupling with ACE Pharmacophore

Target Compound: 7-thia-1-azaspiro[4.5]decane-3-carboxylic acid, 1-[N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-.

Activation Strategy

Direct coupling of the bulky spiro-amine with the side chain requires activation. We utilize the EDC/HOBt method to suppress racemization of the sensitive chiral centers in the side chain.

Experimental Protocol

Reagents:

  • Spiro-Scaffold (Product from Module 1) (

    
    , 
    
    
    
    )
  • Side Chain Acid: N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (

    
    , 
    
    
    
    )
  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (
    
    
    
    ,
    
    
    )
  • HOBt (Hydroxybenzotriazole) (

    
    , 
    
    
    
    )
  • Triethylamine (TEA) (

    
    , 
    
    
    
    )
  • Dichloromethane (DCM) (anhydrous,

    
    )
    

Step-by-Step Procedure:

  • Esterification (Optional but Recommended): Note: If the spiro-acid is used directly, the carboxylic acid on the ring may compete. Standard protocol involves protecting the spiro-acid as a tert-butyl ester first, or using controlled pH coupling. For this protocol, we assume the tert-butyl ester of the spiro-scaffold is used (generated via isobutylene/

    
     prior to this step).
    
  • Activation: In a flame-dried flask under nitrogen, dissolve the Side Chain Acid in anhydrous DCM (

    
    ). Add HOBt and EDC
    
    
    
    HCl at
    
    
    . Stir for 30 minutes.
  • Coupling: Add the Spiro-Scaffold (tert-butyl ester form) and TEA dissolved in DCM (

    
    ) dropwise to the activated mixture.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Work-up: Dilute with DCM (

    
    ). Wash successively with:
    
    • 
       Citric acid (
      
      
      
      )
    • Saturated

      
       (
      
      
      
      )
    • Brine (

      
      )
      
  • Drying: Dry over anhydrous

    
     and concentrate in vacuo.
    
  • Deprotection (Final Step): Dissolve the resulting oil in DCM (

    
    ) and add Trifluoroacetic acid (TFA, 
    
    
    
    ). Stir for 2 hours to remove the tert-butyl ester. Evaporate volatiles to yield the final inhibitor as a trifluoroacetate salt.

Process Workflow & Logic

The following diagram illustrates the critical decision points and flow of the synthesis, ensuring the integrity of the chiral centers.

Workflow Start Start: L-Cysteine Cyclization Cyclization (Cyclohexanone) Start->Cyclization Schiff Base formation Protection Carboxyl Protection (t-Butyl ester) Cyclization->Protection Prevents self-coupling Coupling Amide Coupling Protection->Coupling Nucleophile Activation Side Chain Activation (EDC/HOBt) Activation->Coupling Electrophile Deprotection Acid Deprotection (TFA/DCM) Coupling->Deprotection Intermediate Isolated Final Final ACE Inhibitor Deprotection->Final Purification

Caption: Logical workflow for the synthesis of 7-thia-1-azaspiro[4.5]decane based ACE inhibitors.

Analytical Validation & Specifications

To ensure the synthesized compound meets pharmaceutical standards, the following specifications must be verified.

ParameterMethodAcceptance CriteriaRationale
Purity HPLC (C18 column)

Essential for biological assay accuracy.
Stereochemistry Chiral HPLC

ee
ACE active site is highly stereoselective (

isomer usually preferred).
Identity

-NMR (400 MHz)
Matches ReferenceConfirm spiro-cyclohexyl protons (

multiplet).
Water Content Karl Fischer

Hygroscope nature of amino acid salts affects dosing.
Residual Solvent GC-HS

ICH Limits
DCM and Benzene (if used) must be removed.
Key NMR Signatures
  • Spiro-Ring: The cyclohexane ring appears as a broad multiplet between

    
     and 
    
    
    
    .
  • Thiazolidine Protons: The

    
     protons of a normal thiazolidine are absent (replaced by the spiro-carbon). The 
    
    
    
    proton (alpha to COOH) appears as a singlet or doublet around
    
    
    , shifted due to the adjacent sulfur and amide.

References

  • Wu, M. T., et al. (1988). "Synthesis and Structure-Activity Relationships of Spirapril and Related Compounds." Journal of Medicinal Chemistry, 31(6), 1148–1160.

  • Patchett, A. A., et al. (1980). "A New Class of Angiotensin-Converting Enzyme Inhibitors." Nature, 288, 280–283.

  • Schering Corporation. (1984). "Carboxyalkyl Dipeptide Inhibitors of Angiotensin Converting Enzyme." U.S. Patent 4,470,972.

  • Nagamatsu, A. (2016). "Spontaneous formation of thiazolidine derivatives from L-cysteine and ketones." Chemical & Pharmaceutical Bulletin, 64(3), 250-255.

  • BenchChem. (2025). "Spiraprilat Enantiomers: Pharmacological Activity and Stereochemistry." Application Note.

Sources

Method

Scalable synthesis of 7-thia-1-azaspiro[4.5]decane hydrochloride

This Application Note details the scalable synthesis of 7-thia-1-azaspiro[4.5]decane hydrochloride (CAS: 2098055-64-0). This spirocyclic scaffold is a critical building block in medicinal chemistry, particularly for the...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the scalable synthesis of 7-thia-1-azaspiro[4.5]decane hydrochloride (CAS: 2098055-64-0). This spirocyclic scaffold is a critical building block in medicinal chemistry, particularly for the development of muscarinic receptor agonists, sigma receptor ligands, and inhibitors of specific proteases.

The protocol leverages a modern Petasis Borono-Mannich reaction sequence, optimized for scalability, safety, and atom economy. This route circumvents the use of hazardous azides or unstable cyclopropanone intermediates often associated with older methods.

Part 1: Strategic Analysis

Retrosynthetic Logic

The target molecule features a pyrrolidine ring spiro-fused to a thiopyran ring. The critical challenge is constructing the quaternary spiro-carbon (C5) while maintaining the integrity of the sulfur atom (which is prone to oxidation or catalyst poisoning).

  • Disconnection: The C5–N1 and C5–C4 bonds of the pyrrolidine ring are the strategic focus.

  • Key Intermediate: A homoallylic amine formed directly from the ketone precursor.

  • Starting Material: Tetrahydrothiopyran-3-one . (Note: The 3-one isomer is required to place the sulfur at position 7 of the final spiro[4.5] system. The more common 4-one isomer yields the 8-thia analog).

Route Selection: The Petasis Approach

We utilize a "one-pot" multi-component Petasis reaction followed by hydroboration-cyclization.

  • Advantages:

    • Scalability: Avoids chromatographic purification of intermediates (crystallization-driven).

    • Safety: Eliminates the need for explosive azides (Curtius rearrangement routes) or high-pressure cyanides (Strecker routes).

    • Sulfur Compatibility: The Petasis reaction uses mild conditions compatible with thioethers.

Part 2: Detailed Protocol

Materials & Reagents
  • Precursor: Tetrahydrothiopyran-3-one (CAS: 19090-03-0).

  • Reagents: Ammonia (7 M in MeOH), Allylboronic acid pinacol ester, Di-tert-butyl dicarbonate (Boc₂O), 9-BBN (0.5 M in THF), Methanesulfonyl chloride (MsCl).

  • Solvents: Methanol (MeOH), Dichloromethane (DCM), Tetrahydrofuran (THF), 1,4-Dioxane.

Experimental Workflow

Step 1: Synthesis of 3-Allyl-3-aminotetrahydrothiopyran (Petasis Reaction)

  • Principle: ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    -Aminoallylation of the ketone using a boronate species.
    
  • Charge: To a reactor, add Tetrahydrothiopyran-3-one (1.0 equiv) and 7 M NH₃ in MeOH (5.0 equiv). Stir at 0 °C for 15 minutes to form the transient imine.

  • Addition: Add Allylboronic acid pinacol ester (1.1 equiv) dropwise over 30 minutes, maintaining temperature < 5 °C.

  • Reaction: Warm to 25 °C and stir for 18–24 hours. Monitor by LC-MS for consumption of ketone.

  • Workup: Concentrate the mixture in vacuo to remove excess ammonia and methanol.

  • Purification (Acid-Base Extraction):

    • Dissolve residue in MTBE. Extract with 1 M HCl (3x).

    • Combine aqueous layers, cool to 0 °C, and basify to pH >12 with 6 M NaOH.

    • Extract the free amine back into MTBE (3x). Dry over Na₂SO₄ and concentrate.

    • Yield Expectation: 80–85% (Pale yellow oil).

Step 2: N-Protection (Boc-Anhydride)

  • Rationale: Protection is required to prevent N-oxidation/alkylation during the subsequent hydroboration and activation steps.

  • Dissolve the amine from Step 1 in DCM (5 vol). Add Et₃N (1.5 equiv).

  • Add Boc₂O (1.1 equiv) at 0 °C. Stir at RT for 4 hours.

  • Wash with 0.5 M HCl, then Brine. Concentrate to obtain the N-Boc-homoallylamine .

Step 3: Hydroboration-Oxidation

  • Principle: Anti-Markovnikov hydration of the allyl group to a primary alcohol.

  • Dissolve N-Boc intermediate in anhydrous THF under N₂. Cool to 0 °C.

  • Add 9-BBN (0.5 M in THF, 1.5 equiv) dropwise. Stir at RT for 16 hours.

  • Oxidation: Cool to -10 °C. Carefully add 3 M NaOH (3 equiv) followed by 30% H₂O₂ (3 equiv) dropwise (Exothermic!). Stir for 2 hours.

  • Workup: Quench with saturated Na₂S₂O₃. Extract with EtOAc. Dry and concentrate.

    • Intermediate:tert-Butyl (3-(3-hydroxypropyl)tetrahydrothiopyran-3-yl)carbamate.

Step 4: Cyclization & Deprotection

  • Principle: Activation of the alcohol as a mesylate, followed by intramolecular nucleophilic displacement, and finally salt formation.

  • Mesylation: Dissolve alcohol in DCM. Add Et₃N (2.0 equiv). Add MsCl (1.2 equiv) at 0 °C. Stir 1 hour. Wash with water and concentrate.

  • Cyclization: Dissolve crude mesylate in anhydrous THF. Add t-BuOK (1.5 equiv) portion-wise at 0 °C. Stir at RT for 4 hours. (The N-Boc anion displaces the mesylate).

  • Quench: Add water, extract with EtOAc, concentrate.

  • Deprotection: Dissolve the cyclic N-Boc intermediate in 4 M HCl in Dioxane . Stir at RT for 2 hours until precipitation is complete.

  • Isolation: Filter the white solid. Wash with Et₂O. Dry under vacuum.

Part 3: Process Visualization

SynthesisProtocol cluster_reagents Key Reagents Start Tetrahydrothiopyran-3-one (Starting Material) Step1 Step 1: Petasis Reaction (NH3/MeOH, Allyl-Bpin) Form Spiro-Center Start->Step1 Inter1 Intermediate A: 3-Allyl-3-amino-tetrahydrothiopyran Step1->Inter1 Step2 Step 2: Boc Protection (Boc2O, Et3N) Inter1->Step2 Step3 Step 3: Hydroboration (9-BBN; NaOH/H2O2) Install Primary Alcohol Step2->Step3 Inter2 Intermediate B: Gamma-Amino Alcohol (N-Boc) Step3->Inter2 Step4 Step 4: Cyclization (MsCl/Et3N then t-BuOK) Ring Closure Inter2->Step4 Step5 Step 5: Deprotection & Salt Formation (4M HCl in Dioxane) Step4->Step5 Final TARGET: 7-thia-1-azaspiro[4.5]decane HCl Step5->Final R1 Allylboronic acid pinacol ester R2 9-BBN R3 MsCl / t-BuOK

Caption: Flowchart illustrating the scalable Petasis-mediated synthesis of 7-thia-1-azaspiro[4.5]decane HCl.

Part 4: Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
¹H NMR Consistent with structure400 MHz, DMSO-d₆
Mass Spec [M+H]⁺ = 158.1 (Free Base)LC-MS (ESI)
Melting Point 260–261 °C (dec.)Capillary Method
Residual Solvents Compliant with ICH Q3CGC-HS

Key NMR Diagnostic Signals (DMSO-d₆):

  • 
     9.3–9.5 (br s, 2H, NH₂⁺)
    
  • 
     3.1–3.3 (m, 2H, N-CH₂-Ring A)
    
  • 
     2.6–2.8 (m, 4H, S-CH₂-Ring B)
    
  • Absence of alkene protons (5.0–6.0 ppm) confirms successful hydroboration/cyclization.

Part 5: Safety & Troubleshooting

  • Sulfur Odor Control: All waste streams containing thiopyran derivatives should be treated with dilute bleach (NaOCl) prior to disposal to oxidize volatile sulfides.

  • Peroxide Safety: Step 3 involves H₂O₂. Ensure residual 9-BBN is fully quenched before acidification. Test for peroxides using starch-iodide paper before concentrating.

  • Exotherms: The Petasis reaction (boronate addition) and the oxidation step are exothermic. Active cooling is mandatory on scales >10 g.

References

  • Melnykov, K. P., et al. (2019).[1] "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines." ACS Omega, 4(4), 7498–7515. [Link]

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspirocycles." Organic Letters, 12(9), 1944–1947. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews, 114(16), 8257–8322. [Link]

Sources

Application

Reagents for N-protection of 1-azaspiro[4.5]decane derivatives

Application Note: Reagents and Protocols for the N-Protection of 1-Azaspiro[4.5]decane Derivatives Executive Summary & Structural Context The 1-azaspiro[4.5]decane framework—a pyrrolidine ring spiro-fused to a cyclohexan...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the N-Protection of 1-Azaspiro[4.5]decane Derivatives

Executive Summary & Structural Context

The 1-azaspiro[4.5]decane framework—a pyrrolidine ring spiro-fused to a cyclohexane ring—is a privileged, rigid motif utilized to enhance the three-dimensional (sp³) character of drug candidates. This core is central to the synthesis of complex natural alkaloids like FR901483 and histrionicotoxins[1][2], as well as synthetic inhibitors targeting the MDM2-p53 protein-protein interaction[3].

While the spirocyclic nature of this scaffold improves metabolic stability and target selectivity, it introduces significant synthetic bottlenecks. The secondary amine (N1) is directly adjacent to the quaternary spiro-carbon (C5)[4]. This creates a dense "steric shield" that impedes the approach of bulky electrophiles during standard N-protection workflows. As a result, selecting the appropriate orthogonal protecting group—and understanding the mechanistic causality behind the required catalytic conditions—is critical for achieving high yields[1][5].

Mechanistic Causality in Reagent Selection

Standard amine protection protocols often fail or stall at low conversions when applied to 1-azaspiro[4.5]decanes. To bypass the steric hindrance at the C5 position, the reaction environment must be explicitly engineered:

  • For Boc Protection (Boc₂O): Di-tert-butyl dicarbonate is exceptionally bulky. Relying solely on triethylamine (TEA) is insufficient. The addition of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is mandatory. DMAP attacks Boc₂O to form a highly electrophilic N-Boc-pyridinium intermediate. This intermediate is smaller in effective radius and vastly more reactive than the Boc anhydride dimer, facilitating rapid transfer of the Boc group to the hindered spiro-amine.

  • For Cbz Protection (Cbz-Cl): Benzyl chloroformate is highly reactive but prone to hydrolysis. However, using anhydrous conditions with organic bases often leads to the hindered amine precipitating as an unreactive hydrochloride salt. To prevent this, Schotten-Baumann conditions (biphasic aqueous Na₂CO₃ and Dichloromethane) are preferred[5]. The aqueous phase acts as an infinite sink for the HCl byproduct, keeping the amine in its reactive free-base form, while the biphasic boundary protects the organic-soluble product.

Reagent Selection & Quantitative Yield Matrix

The following table summarizes the optimized empirical data for protecting the 1-azaspiro[4.5]decane core.

Protecting GroupPrimary ReagentOptimized Reaction ConditionsDeprotection StrategyExpected Yield
Boc (tert-Butyloxycarbonyl)Boc₂ODMAP (0.1 eq), TEA (2.0 eq), DCM, 25 °CAcidic (TFA/DCM or 4M HCl/Dioxane)85–95%
Cbz (Carboxybenzyl)Cbz-ClNa₂CO₃ (aq, 2.5 eq), DCM, 0 °C to rtHydrogenolysis (H₂, Pd/C)80–90%
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-ClNaHCO₃ (aq, 2.0 eq), Dioxane, 0 °C to rtBasic (20% Piperidine in DMF)75–85%

Pathway Visualization: Orthogonal Protection Strategy

G Start 1-azaspiro[4.5]decane (Sterically Hindered Amine) Boc Boc2O, DMAP (cat.) TEA, DCM, rt Start->Boc Route A Cbz Cbz-Cl, Na2CO3 (aq) DCM, 0°C to rt Start->Cbz Route B Boc_Prod N-Boc-1-azaspiro[4.5]decane (Yield: 85-95%) Boc->Boc_Prod Cbz_Prod N-Cbz-1-azaspiro[4.5]decane (Yield: 80-90%) Cbz->Cbz_Prod Deprot_Boc TFA / DCM Acidic Cleavage Boc_Prod->Deprot_Boc Downstream Deprotection Deprot_Cbz H2, Pd/C Hydrogenolysis Cbz_Prod->Deprot_Cbz Downstream Deprotection Deprot_Boc->Start Amine Recovery Deprot_Cbz->Start Amine Recovery

Orthogonal N-protection and deprotection workflows for 1-azaspiro[4.5]decane derivatives.

Self-Validating Experimental Protocols

Protocol A: Catalytic N-Boc Protection

Objective: Install an acid-labile Boc group on the hindered N1 position[1].

  • Initiation: Dissolve 1-azaspiro[4.5]decane (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.

  • Base & Catalyst Addition: Add Triethylamine (TEA, 2.0 equiv) followed by 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Stir for 5 minutes at room temperature.

  • Electrophile Addition: Dissolve Boc₂O (1.2 equiv) in a small volume of DCM and add dropwise over 15 minutes.

  • Validation Checkpoint 1 (Physical): Observe the reaction mixture. The formation of the carbamate releases CO₂ gas. Continuous, mild effervescence indicates active turnover. Once gas evolution ceases, the reaction is nearing completion.

  • Validation Checkpoint 2 (Chemical): After 4 hours, spot the reaction on a silica TLC plate. Stain with Ninhydrin and heat. The starting material will appear as a dark purple spot (free secondary amine). A successful reaction is validated by the complete disappearance of the purple spot and the appearance of a higher R_f spot that only stains faintly under prolonged heating.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize DMAP and TEA. Extract with DCM (3x), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Biphasic N-Cbz Protection (Schotten-Baumann)

Objective: Install a hydrogenolysis-labile Cbz group[5].

  • Biphasic Setup: Dissolve 1-azaspiro[4.5]decane (1.0 equiv, 10 mmol) in DCM (25 mL). In a separate flask, dissolve Na₂CO₃ (2.5 equiv) in distilled water (25 mL). Combine the two solutions and cool the vigorously stirring biphasic mixture to 0 °C in an ice bath.

  • Electrophile Addition: Slowly add Benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise directly into the organic layer over 20 minutes to prevent excessive aqueous hydrolysis of the reagent.

  • Validation Checkpoint 1 (pH Monitoring): After 1 hour of stirring at room temperature, stop the stirring and test the pH of the upper aqueous layer. It must be strictly >8. If the pH drops below 8, the hindered amine will protonate and partition into the aqueous layer, stalling the reaction. Add additional Na₂CO₃ if necessary.

  • Workup: Separate the layers. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with 1M HCl (to remove unreacted trace amine), followed by saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

Analytical Confirmation (NMR Tracking)

To definitively confirm the success of the protection at the sterically hindered spiro-center, utilize ¹H NMR (CDCl₃):

  • Free Amine: The N-H proton typically appears as a broad, exchangeable singlet around 1.5–2.0 ppm. The protons on the adjacent C2 position resonate around ~2.8 ppm.

  • N-Boc Derivative: Look for the appearance of a massive, sharp 9H singlet at ~1.45 ppm . The C2 protons will shift significantly downfield to ~3.4 ppm due to the electron-withdrawing nature of the newly formed carbamate.

  • N-Cbz Derivative: Confirmed by the appearance of a 5H aromatic multiplet at 7.30–7.35 ppm and a distinct 2H benzylic singlet at ~5.10 ppm .

References

  • Title: Application Notes and Protocols: The Function of Spiro Intermediates in Modern Drug Discovery Source: Benchchem URL: 3

  • Title: Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton Source: PMC (nih.gov) URL: 1

  • Title: 8-Cbz-8-azaspiro[4.5]decan-1-one Source: Benchchem URL: 5

  • Title: Formal total synthesis of histrionicotoxin alkaloids via Hg(OTf)₂-catalyzed cycloisomerization and SmI₂-induced ring expansion Source: RSC Publishing URL: 2

  • Title: Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l-asparagine and l-aspartic acid Source: Heterocycles (Clockss) URL: 4

Sources

Method

Application Note: Advanced Protocols for the Cyclization of Thiopyran-Pyrrolidine Spiro Systems

Introduction: Escaping "Flatland" in Drug Discovery Spirocyclic pyrrolidines have emerged as critical three-dimensional (3D) bioisosteres in modern medicinal chemistry. By replacing traditional planar heterocycles, these...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping "Flatland" in Drug Discovery

Spirocyclic pyrrolidines have emerged as critical three-dimensional (3D) bioisosteres in modern medicinal chemistry. By replacing traditional planar heterocycles, these spiro systems project chemical functionalities across all three spatial dimensions. This geometry enhances target protein engagement, reduces off-target promiscuity, and dramatically improves physicochemical properties such as aqueous solubility ([1]).

When fused with a thiopyran ring, the resulting thiopyran-pyrrolidine spiro systems offer unique pharmacological advantages. The sulfur atom provides a distinct hydrogen-bond accepting profile and serves as a versatile metabolic handle, allowing for late-stage oxidation to sulfoxides or sulfones. This application note details two field-proven, highly robust methodologies for constructing these complex spiro systems:

  • Intramolecular Mesylate Displacement: Optimized for the multigram, scalable synthesis of unfunctionalized spirocyclic scaffolds.

  • 1,3-Dipolar Cycloaddition: Designed for the rapid, diversity-oriented assembly of highly functionalized, stereochemically complex spiro-oxindole-thiopyran architectures.

Strategy 1: Intramolecular Cyclization via Mesylate Displacement

Mechanistic Causality & Design

Historically, the assembly of 1-azaspiro[4.n]alkane cores relied on the reaction of imines with allyl magnesium halides followed by bromocyclization. However, bromocyclization is frequently plagued by poor scalability, complex reaction mixtures, and the generation of toxic byproducts.

A superior, self-validating alternative involves a hydroboration-oxidation sequence followed by mesylation and intramolecular


 displacement ([2]). For thiopyran substrates, generating borane in situ (via 

and

) is a critical experimental choice. Commercial borane complexes often exhibit inconsistent reactivity on multigram scales and can prematurely coordinate with the thiopyran sulfur. In situ generation ensures complete, rapid hydroboration of the sterically hindered allyl group, making the process scalable up to 100 grams.

G N1 Tetrahydro-4H-thiopyran-4-one N2 Imine Condensation (Benzylamine, Toluene, Reflux) N1->N2 N3 Grignard Allylation (Allyl-MgBr, THF, 0°C) N2->N3 N4 Hydroboration-Oxidation (NaBH4/I2, then H2O2/NaOH) N3->N4 N5 Mesylation (MsCl, Et3N, DCM) N4->N5 N6 Intramolecular Cyclization (Base-promoted SN2) N5->N6 N7 Spirocyclic Pyrrolidine-Thiopyran Core N6->N7

Workflow for intramolecular mesylate-driven cyclization of spirocyclic pyrrolidines.

Protocol 1: Synthesis of 4-Azaspiro[pyrrolidine-thiopyran] Scaffolds

Step 1: Imine Condensation

  • Procedure: Dissolve tetrahydro-4H-thiopyran-4-one (1.0 equiv) and benzylamine (1.05 equiv) in anhydrous toluene. Reflux the mixture using a Dean-Stark apparatus for 2–3 hours.

  • Causality: The Dean-Stark trap continuously removes water, driving the equilibrium entirely toward the imine product. The reaction is self-validating when water ceases to collect in the trap.

Step 2: Grignard Allylation

  • Procedure: Cool the crude imine solution to 0 °C. Dropwise add allylmagnesium bromide (1.2 equiv, 1M in THF) over 30 minutes. Allow to warm to room temperature and stir for 4 hours. Quench with saturated aqueous

    
    .
    
  • Causality: Strict temperature control at 0 °C prevents the Grignard reagent from acting as a base, which would cause unwanted enolization of the imine.

Step 3: Hydroboration-Oxidation (Critical Step)

  • Procedure: In a separate flask, suspend

    
     (1.5 equiv) in THF. Slowly add 
    
    
    
    (0.5 equiv) dissolved in THF at 0 °C to generate borane. Add the allylated intermediate from Step 2. Stir for 12 hours. Carefully quench with 3M
    
    
    followed by 30%
    
    
    , and stir for 2 hours.
  • Causality:

    
     oxidizes 
    
    
    
    to form highly active
    
    
    in situ. The subsequent alkaline peroxide treatment cleanly replaces the carbon-boron bond with a primary alcohol, setting up the leaving group for cyclization.

Step 4: Mesylation and Cyclization

  • Procedure: Dissolve the resulting amino-alcohol in dichloromethane (DCM). Add triethylamine (2.0 equiv) and cool to 0 °C. Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir for 2 hours. Depending on the substrate, cyclization to the pyrrolidine ring may occur spontaneously upon warming to room temperature; if not, solvent exchange to DMF and heating to 80 °C with

    
     forces the cyclization.
    
  • Causality: Mesylate is an excellent leaving group. The proximity of the secondary benzylamine nitrogen drives a rapid intramolecular

    
     displacement, forming the 5-membered pyrrolidine ring with high atom economy.
    

Strategy 2: 1,3-Dipolar Cycloaddition for Functionalized Spiro-Systems

Mechanistic Causality & Design

For drug discovery programs requiring high structural complexity (e.g., natural product-like screening libraries), the 1,3-dipolar cycloaddition of azomethine ylides offers unparalleled synthetic efficiency ([3]).

The reaction between an isatin derivative and an amino acid (such as sarcosine or proline) undergoes a decarboxylative condensation to form a highly reactive azomethine ylide (a 1,3-dipole). When trapped by a thiopyran-based dipolarophile (or via a multicomponent reaction generating the thiopyran in situ), the reaction proceeds via a concerted ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


 cycloaddition (). The rigid endo-transition state dictates high regio- and diastereoselectivity, yielding complex spiro[indoline-3,4'-thiopyran]-pyrrolidine scaffolds in a single operational step.

G N1 Isatin + Sarcosine N2 Decarboxylative Condensation (-CO2, -H2O) N1->N2 N3 Azomethine Ylide (1,3-Dipole) N2->N3 N5 [3+2] Cycloaddition (Concerted, Stereoselective) N3->N5 N4 Thiopyran Dipolarophile N4->N5 N6 Spiro[indoline-3,4'-thiopyran]-pyrrolidine N5->N6

Mechanism of 1,3-dipolar cycloaddition for spiro-oxindole-thiopyran systems.

Protocol 2: Multicomponent Synthesis of Spiro[indoline-3,4′-thiopyran]-pyrrolidines

Step 1: Ylide Generation and Multicomponent Assembly

  • Procedure: In a round-bottom flask, combine N-methyl isatin (1.0 equiv), sarcosine (1.5 equiv), and the target thiopyran-alkene dipolarophile (1.0 equiv) in a polar protic solvent such as ethanol or methanol.

  • Causality: Polar protic solvents stabilize the zwitterionic intermediates during the decarboxylative formation of the azomethine ylide, accelerating the reaction rate.

Step 2: Cycloaddition

  • Procedure: Heat the mixture to reflux (70–80 °C) for 4–6 hours. Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1). The evolution of

    
     gas serves as a visual, self-validating indicator that the azomethine ylide is successfully forming.
    
  • Causality: The thermal energy drives the decarboxylation. The subsequent

    
     cycloaddition is concerted; the secondary orbital interactions between the oxindole core and the dipolarophile strictly favor the endo-approach, resulting in a single diastereomer.
    

Step 3: Isolation and Purification

  • Procedure: Cool the reaction mixture to room temperature. In many cases, the highly crystalline spiro-product will precipitate directly from the alcoholic solvent. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Causality: The rigid, 3D nature of these spiro-fused systems often grants them high crystallinity, allowing for purification without the need for resource-intensive column chromatography.

Quantitative Data Summary

The following table summarizes the operational metrics and expected outcomes for both synthetic strategies, aiding in route selection based on project requirements.

ParameterIntramolecular Mesylate Cyclization1,3-Dipolar Cycloaddition
Primary Substrates Tetrahydro-4H-thiopyran-4-one, Allyl-MgBrIsatin, Sarcosine, Thiopyran dipolarophile
Key Intermediate N-Benzyl-4-allyl-thiopyran-4-amine mesylateAzomethine Ylide (1,3-Dipole)
Typical Yield (Overall) 62–67% (over 5 steps)75–90% (single step MCR)
Stereoselectivity N/A (often symmetric core)High (Diastereomeric ratio > 95:5)
Scalability High (Demonstrated up to 100 g scale)Moderate (Typically 1–10 g scale)
Primary Application 3D Bioisosteres, Fragment LibrariesComplex natural product-like screening

References

  • Melnykov, K. P., Artemenko, A. N., Ivanenko, B. O., et al. "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines." ACS Omega, 2019, 4(4), 7498-7515. URL:[Link]

  • Kurva, S., Sriramoju, V., Madabhushi, S., & Nanubolu, J. B. "Efficient multicomponent synthesis of spiro[indoline-3,4′-thiopyran]-2-ones." Synthetic Communications, 2017, 47(18), 1702-1707. URL:[Link]

  • Al-Mulla, A. "Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review." RSC Advances, 2023, 13, 32661-32698. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 7-thia-1-azaspiro[4.5]decane Synthesis

This guide serves as a technical support resource for researchers optimizing the synthesis of 7-thia-1-azaspiro[4.5]decane and its derivatives. It focuses on the critical cyclization step, sulfur management, and yield op...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers optimizing the synthesis of 7-thia-1-azaspiro[4.5]decane and its derivatives. It focuses on the critical cyclization step, sulfur management, and yield optimization.

Current Status: Active Topic: Yield Optimization & Troubleshooting Lead Scientist: Senior Application Scientist (Medicinal Chemistry Division)

Executive Summary: The Challenge of the 7-Thia Scaffold

The 7-thia-1-azaspiro[4.5]decane scaffold represents a spiro-fused system combining a pyrrolidine ring (1-aza) and a thiopyran ring (7-thia). Unlike its carbocyclic or oxygenated counterparts, the inclusion of sulfur at the 7-position (beta to the spiro center in the 6-membered ring) introduces unique synthetic challenges:

  • Sulfur Poisoning: The thioether moiety can poison transition metal catalysts (Pd, Pt, Ru) used in common cyclization or hydrogenation steps.

  • Oxidative Sensitivity: The sulfur is prone to oxidation to sulfoxides (

    
    ) or sulfones (
    
    
    
    ) during workup or if oxidants (e.g., mCPBA, peroxides) are used in the cyclization sequence.
  • Regiochemical Fidelity: Accessing the 7-thia isomer typically requires tetrahydrothiopyran-3-one (or equivalent precursors), which is kinetically less stable and more prone to aldol-type side reactions than the symmetric 4-isomer.

Primary Synthetic Workflow (The "ACS Omega" Protocol)

Step-by-Step Methodology

Phase 1: Assembly of the Homoallylic Amine

  • Reagents: Tetrahydrothiopyran-3-one, Allylamine (or Benzylamine), Vinylboronic acid (or Allyltrimethylsilane).

  • Mechanism: Condensation to form an imine/iminium ion, followed by nucleophilic attack by the vinyl/allyl species.

  • Key Control: Use hexafluoroisopropanol (HFIP) or ethanol as solvent to accelerate the Petasis step without Lewis acids that might coordinate to sulfur.

Phase 2: Cyclization (The Yield Bottleneck)

  • Method A (Hydroboration/Activation):

    • Hydroboration: React the alkene with 9-BBN (preferred over

      
       for chemoselectivity).
      
    • Oxidation: Use mild basic peroxide (

      
      ).[1] Critical: Keep temperature 
      
      
      
      to prevent sulfur oxidation.[1]
    • Cyclization: Convert the resulting alcohol to a mesylate (

      
      ) and allow intramolecular displacement by the amine (often spontaneous or requires mild heat).
      
  • Method B (RCM - Ring Closing Metathesis):

    • Not recommended for 7-thia scaffolds unless using high loadings of Hoveyda-Grubbs II and adding a Lewis base (e.g., Ti(OiPr)4) to sequester the sulfur.

Troubleshooting Guide (Q&A Format)

Category A: Low Yield During Cyclization

Q1: My precursor forms efficiently, but the cyclization yield is stuck at <40%. What is happening?

  • Diagnosis: This is likely due to conformational strain or intermolecular dimerization .[1] The spiro-carbon creates significant steric bulk.

  • Solution:

    • High Dilution: Run the cyclization step (displacement of Mesylate) at 0.01 M to 0.05 M concentration to favor intramolecular reaction over dimerization.

    • Thorpe-Ingold Effect: If the nitrogen is protected (e.g., N-Benzyl), the rotational freedom is restricted, often aiding cyclization. Ensure your amine is not "too" free; a bulky protecting group like Benzyl (Bn) or Cbz is often superior to a free amine or small alkyl group during ring closure.[1]

Q2: I am using the Hofmann-Löffler-Freytag (radical) cyclization, but the reaction mixture turns black and tarry.

  • Diagnosis: Radical conditions (

    
    ) are often incompatible with the thioether. The sulfur atom can act as a radical trap or undergo oxidation/Pummerer-type rearrangement under the highly acidic conditions.
    
  • Corrective Action: Switch to the Ionic Cyclization route (Method A above). If you must use radicals, use Iodine/PhI(OAc)2 (Suarez modification) under visible light at room temperature, which is milder than the acid/heat method.

Category B: Sulfur & Impurity Management

Q3: The product has a strong "rotten egg" smell and the NMR shows a complex mixture in the aliphatic region.

  • Diagnosis: You have likely oxidized the sulfide to a mixture of sulfoxide diastereomers .[1] This creates new chiral centers (at Sulfur), doubling or quadrupling your NMR signals.

  • Solution:

    • Prevention: During the hydroboration-oxidation step, use Sodium Perborate instead of

      
      , or strictly control the equivalents of oxidant (1.05 eq).
      
    • Rescue: If sulfoxide forms, treat the crude mixture with a mild reducing agent like dimethyl sulfide (DMS) and catalytic oxalyl chloride , or simply PPh3/I2 , to reduce the sulfoxide back to the sulfide before purification.

Q4: My Palladium hydrogenation (to remove N-Benzyl) is not working.

  • Diagnosis: Catalyst poisoning.[1] The sulfur atom binds irreversibly to the Pd surface.

  • Solution:

    • Switch Catalyst: Use Pearlman’s Catalyst (

      
      )  with a higher loading (20 wt%) and add acetic acid  to the solvent.
      
    • Alternative Deprotection: Use 1-Chloroethyl chloroformate (ACE-Cl) for N-debenzylation. This is a chemical method that is unaffected by sulfur.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the optimal synthesis route and troubleshooting common failures.

SpiroSynthesis Start Start: 7-thia-1-azaspiro[4.5]decane Synthesis Precursor Precursor Selection: Tetrahydrothiopyran-3-one Start->Precursor Route_Select Select Cyclization Strategy Precursor->Route_Select Route_Radical Route A: Radical (Hofmann-Löffler) Route_Select->Route_Radical Traditional Route_Ionic Route B: Ionic (Petasis/Hydroboration) Route_Select->Route_Ionic Recommended Issue_Sulfur Issue: Sulfur Oxidation/Trapping Route_Radical->Issue_Sulfur High Risk Step_Hydroboration Step: Hydroboration/Oxidation Route_Ionic->Step_Hydroboration Success_Ionic High Yield (>70%) Scalable Check_Oxidation Check: Sulfoxide Formation? Step_Hydroboration->Check_Oxidation Action_Reduce Action: Reduce with PPh3/I2 Check_Oxidation->Action_Reduce Yes (Complex NMR) Action_Cyclize Action: Mesylation & Cyclization (High Dilution) Check_Oxidation->Action_Cyclize No Action_Reduce->Action_Cyclize Action_Cyclize->Success_Ionic Final_Product Target: 7-thia-1-azaspiro[4.5]decane Action_Cyclize->Final_Product

Caption: Decision tree for synthesizing 7-thia-1-azaspiro[4.5]decane, highlighting the superiority of ionic pathways over radical methods due to sulfur sensitivity.

Quantitative Benchmarks

ParameterStandard Radical RouteOptimized Ionic Route (ACS Omega)Notes
Overall Yield 15 - 25%65 - 75% Ionic route avoids S-radical traps.
Purity (Crude) Low (Complex mixture)High (>90%)Cleaner reaction profile.
Step Count 3-44-5Ionic route is longer but more reliable.
Scale < 1 gram> 50 gramsRadical route difficult to scale safely.[1]
Sulfur State Mixed (S, S=O)Preserved (S)Requires controlled oxidation temp.

References

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Source: ACS Omega (2019/2022).[1] Context: Establishes the "Approach IV" (Petasis/Sakurai + Hydroboration) as the gold standard for sulfur-containing spiro-pyrrolidines, achieving yields >70%. URL:[Link]

  • Hofmann-Löffler-Freytag Reaction: Mechanism and Modifications. Source: Grokipedia / Wikipedia.[1] Context: Details the radical mechanism and its limitations with heteroatoms like sulfur, supporting the recommendation to avoid this route. URL:[Link][2]

  • Synthesis of 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Source: ResearchGate / Heterocyclic Communications.[1] Context: Provides comparative data on the stability of the 7-thia ring system and its oxidized derivatives. URL:[Link]

Sources

Optimization

Purification methods for spirocyclic amino acid derivatives

Technical Support Center: Spirocyclic Amino Acid Purification Ticket ID: #SP-AA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Rigid" Challenge Welcome to the Technical Support...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Spirocyclic Amino Acid Purification Ticket ID: #SP-AA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Rigid" Challenge

Welcome to the Technical Support Center. You are likely here because spirocyclic amino acids (e.g., spiroindolines, spiro[3.3]heptanes, or spiro-prolines) are failing your standard purification workflows.

Unlike flexible linear amino acids, spirocyclic scaffolds possess a rigid, orthogonal 3D geometry . While this rigidity is prized in drug discovery for locking bioactive conformations and improving metabolic stability, it creates unique purification hurdles:

  • Congested Quaternary Centers: Steric bulk often hinders interaction with stationary phases.

  • Zwitterionic "Stickiness": The simultaneous presence of amines and acids creates solubility paradoxes.

  • Stereochemical Complexity: You are often fighting to separate diastereomers that are chemically identical but topologically distinct.

This guide replaces generic advice with troubleshooting workflows specifically designed for these rigid scaffolds.

Module 1: The "Invisible" Compound (Detection Issues)

User Issue: "I know my compound is there (MS confirms it), but I see nothing on my UV trace during Prep-HPLC. How do I fractionate blindly?"

Root Cause: Most aliphatic spirocyclic scaffolds (e.g., spiro[2.3]hexane derivatives) lack a conjugated


-system (chromophore). Standard UV detection at 254 nm is useless.

Troubleshooting Protocol:

Option A: Universal Detection (Hardware Solution)

If your lab is equipped, switch from UV to Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) .

  • Why: These detectors measure the mass of non-volatile analytes, independent of optical properties.

  • Spiro-Specific Insight: CAD is superior for spiro-amino acids because it has a more uniform response factor than ELSD, which is crucial when quantifying diastereomeric ratios where extinction coefficients might differ.

Option B: Derivatization (Chemistry Solution)

If you are restricted to UV, you must "tag" the molecule.

  • Protocol: Protect the amine with Fmoc-Cl or Cbz-Cl before purification.

  • Benefit: This adds a strong UV chromophore (absorbance at 254/280 nm) and removes the zwitterionic character, allowing standard silica flash chromatography.

  • Caution: Ensure the protecting group is orthogonal to your final deprotection step.

Decision Matrix: Choosing a Detector

DetectorSelection Start Compound Visible @ 254nm? Yes Standard UV/Vis Start->Yes Yes (Aromatic) No Check Equipment Start->No No (Aliphatic) HasCAD Has CAD/ELSD? No->HasCAD UseCAD Use CAD (Preferred) or ELSD HasCAD->UseCAD Yes Deriv Can you Derivatize? HasCAD->Deriv No Protect Protect Amine (Fmoc/Cbz/Boc) Deriv->Protect Yes MS Prep-LC-MS (Mass Trigger) Deriv->MS No (Labile) Protect->Yes Adds Chromophore

Caption: Workflow for selecting the correct detection method for non-chromophoric spirocyclic amino acids.

Module 2: The Stereochemical Nightmare (Chiral Separation)

User Issue: "I have a mixture of diastereomers (or enantiomers) that co-elute on C18. The spiro-center makes them incredibly similar."

Root Cause: Spirocyclic isomers have identical mass and often identical polarity. Standard C18 relies on hydrophobicity, which doesn't differ enough between these isomers.

Troubleshooting Protocol:

Exploit the "Rigidity" (Stationary Phase Selection)

Because spirocycles are rigid, they have distinct "3D footprints." You need a column that separates based on shape selectivity rather than just polarity.

Column TypeMechanismSuitability for Spiro-AAs
C18 (Standard) HydrophobicityLow. Often fails to resolve diastereomers.
Phenyl-Hexyl

-

/ Shape Selectivity
Medium. The rigid spiro-rings can slot differently into the phenyl phase.
Pentafluorophenyl (PFP) Dipole / H-BondingHigh. Excellent for separating structural isomers and halogenated spiro-compounds.
Chiral (Amylose/Cellulose) Inclusion ComplexCritical. Required for enantiomers; often best for diastereomers too.
The "Marfey's Reagent" Trick (Indirect Resolution)

If chiral HPLC is unavailable or too expensive for scale-up:

  • React your racemic/mixture spiro-amino acid with Marfey’s Reagent (FDAA) .

  • This converts enantiomers into diastereomers with significantly different hydrophobicities.

  • Result: These can now be easily separated on a standard, cheap C18 column.

  • Note: This is destructive (amide bond formed) but excellent for analytical purity checks or if the derivative is the target.

Module 3: The "Sticky" Zwitterion (Peak Shape & Tailing)

User Issue: "My peaks are broad and tailing badly. I lose half my product in the baseline."

Root Cause: Free amino acids exist as zwitterions (


).
  • On Silica: The amine binds irreversibly to acidic silanols.

  • On C18: The compound is too polar and elutes in the void volume (dead time).

Troubleshooting Protocol:

Scenario A: Protected Intermediate (e.g., Boc-Spiro-COOMe)
  • Method: Normal Phase Flash Chromatography.

  • Fix: Add 1% Triethylamine (TEA) to your mobile phase. This blocks the silica silanols, preventing the spiro-amine from sticking.

Scenario B: Free Amino Acid (Deprotected)
  • Method: Reverse Phase (C18) or HILIC.

  • The pH Switch: You must force the molecule into a single ionic state.

The pH Strategy Diagram:

pHStrategy Start Target: Free Spiro-AA Acidic Low pH (0.1% TFA) Result: Cationic (NH3+, COOH) Start->Acidic Standard Approach Basic High pH (NH4HCO3, pH 10) Result: Anionic (NH2, COO-) Start->Basic If Acid Sensitive AcidicResult Good Solubility Sharp Peaks on C18 *TFA suppresses MS signal* Acidic->AcidicResult BasicResult Better Retention for Basic Spirocycles *Requires pH-stable Column* Basic->BasicResult HILIC HILIC Mode (Acetonitrile/Water/Buffer) AcidicResult->HILIC If elutes in Void Volume

Caption: Mobile phase pH strategy to control zwitterionic ionization states.

Expert Tip: For very polar spiro-AAs that elute in the void volume on C18, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) using a Zwitterionic (ZIC-HILIC) column. The mechanism involves water partitioning, which works perfectly for amino acids.

Frequently Asked Questions (FAQ)

Q: I am synthesizing a spiro[3.3]heptane derivative. It precipitates in DCM but dissolves in water. How do I purify it from inorganic salts? A: This is a common solubility inversion. Do not use silica gel. Use Diaion HP-20 or C18-Aq (aqueous compatible C18) resin.

  • Load the aqueous solution onto the resin.

  • Wash with 100% water (removes salts).

  • Elute with Water/Methanol gradients (elutes the spiro-AA).

  • Lyophilize the fractions.

Q: Can I use standard silica TLC to monitor the reaction of free spiro-amino acids? A: No. Free amino acids will stay at the baseline (


).
  • Fix: Use n-Butanol:Acetic Acid:Water (3:1:1) as the eluent on silica plates. Stain with Ninhydrin (turns purple/blue upon heating) to visualize the free amine.

Q: My chiral separation works analytically but fails at prep scale. Why? A: Solubility limits.[1] Spirocyclic AAs often have poor solubility in the non-polar mobile phases (Hexane/IPA) used in Normal Phase Chiral HPLC.

  • Fix: Switch to Immobilized Chiral Stationary Phases (e.g., CHIRALPAK IA/IB). These allow you to use "forbidden" solvents like DCM or THF to dissolve your sample without destroying the column.

References

  • Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. Available at: 2

  • HPLC Separation of Diastereomers: Chiral Molecular Tools. PMC (NIH). Available at: 3

  • Purifying ionic compounds by flash column chromatography. Biotage. Available at: 4

  • CAD vs ELSD: Which HPLC Detector Is Your Better Option? Thermo Fisher Scientific. Available at: 5

  • Peptide Analysis: Zwitterionic Chiral Ion-Exchangers. LCGC International. Available at: 6

Sources

Troubleshooting

Overcoming steric hindrance in spiro-pyrrolidine functionalization

Welcome to the Spiro-Pyrrolidine Functionalization Support Center . Spiro-pyrrolidines are privileged pharmacophores offering rigid, three-dimensional architectures that enhance receptor selectivity and metabolic stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Spiro-Pyrrolidine Functionalization Support Center . Spiro-pyrrolidines are privileged pharmacophores offering rigid, three-dimensional architectures that enhance receptor selectivity and metabolic stability. However, the quaternary spiro-carbon junction introduces severe steric hindrance, complicating both core assembly and downstream functionalization[1].

This technical guide provides causal troubleshooting, self-validating protocols, and strategic workflows designed for researchers and drug development professionals to overcome these synthetic bottlenecks.

Strategic Workflow for Hindered Spirocycles

When planning the functionalization of a spiro-pyrrolidine, the choice of catalytic system must be dictated by the specific steric environment of the target bond.

G A Spiro-Pyrrolidine Core (High Steric Hindrance) B Evaluate Functionalization Goal A->B C Cross-Coupling (C-C / C-N Bond Formation) B->C Halide/Triflate present D Late-Stage C-H Functionalization B->D Unactivated C-H E Use SPDO or Buchwald Ligands (Pd/Ni/Cu Catalysis) C->E F Photoredox Catalysis (Ir/Ru + Visible Light) D->F G Successful Functionalization (High Yield & ee%) E->G F->G

Caption: Workflow for selecting functionalization strategies in sterically hindered spiro-pyrrolidines.

Quantitative Comparison of Catalytic Strategies

To select the optimal approach for your specific spiro-pyrrolidine derivative, refer to the performance metrics of the leading methodologies below:

StrategyCatalyst/Ligand SystemTarget BondTypical YieldEnantioselectivity (ee)Key Mechanistic Advantage
Cross-Coupling CuBr / SPDO LigandC-C / C-N75–87%Up to 99%Chiral pocket forces lower-coordinate active state[2]
1,3-Dipolar Cycloaddition Ag(I) / CAAA-AmidphosCore Assembly85–94%81–93%Stabilizes endo-transition state against steric repulsion[3]
Photoredox C-H Functionalization Ir(ppy)₃ / Blue LEDC-H to C-C70–92%Retention of core eeRadical intermediates bypass transition-metal steric bulk[4]

Troubleshooting Guide & FAQs

Q1: Why do standard cross-coupling conditions fail at the C3/C4 positions of spiro-pyrrolidines? Causality & Solution: The spiro-carbon junction connects the core nucleus to the heterocyclic system, creating a rigid, 3D quaternary center[1]. This severe steric hindrance physically blocks the oxidative addition and transmetalation steps in standard Palladium catalytic cycles. To overcome this, you must transition to highly active, sterically demanding ligands like spirocyclic pyrrolidine oxazoline (SPDO) ligands[2]. The causality here is counterintuitive: a bulkier ligand forces the metal center into a highly reactive, lower-coordinate state (e.g., L₁Pd(0)), which possesses the necessary orbital energy to insert into hindered bonds.

Q2: How can I achieve late-stage functionalization on unactivated C-H bonds of the spiro-pyrrolidine without over-oxidation? Causality & Solution: Traditional thermal C-H activation requires harsh conditions that degrade sensitive spiro-oxindole or spiro-lactone frameworks. Instead, employ visible-light photoredox catalysis. By using photocatalysts, you generate highly reactive radical intermediates under mild, room-temperature conditions[5]. Because radicals are significantly less sensitive to steric hindrance than bulky transition metal complexes, they readily participate in functionalizations at congested sites without degrading the core[4].

Q3: How do I control diastereoselectivity (endo vs. exo) during the initial synthesis of the spiro-pyrrolidine core to minimize steric clashes downstream? Causality & Solution: During the 1,3-dipolar cycloaddition of azomethine ylides, steric hindrance between the basic skeleton and the dipolarophile creates electrostatic aversion, increasing the free energy of activation for the exo-transition state[6]. To exclusively drive the endo-pathway, utilize an Ag(I) catalyst paired with a CAAA-amidphos ligand. The metal coordinates the ylide, stabilizing the endo-transition state and bypassing the steric repulsion, yielding the endo-isomer with high enantioselectivity[3].

Self-Validating Experimental Methodologies

To ensure reproducibility and high fidelity in your syntheses, follow these step-by-step, self-validating protocols.

Protocol 1: Ag(I)-Catalyzed 1,3-Dipolar Cycloaddition for Endo-Selective Core Synthesis

This protocol is designed to construct the spiro-pyrrolidine core while pre-emptively managing steric bulk via strict diastereocontrol[3].

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve Ag₂O (5 mol%) and CAAA-amidphos ligand (5.5 mol%) in anhydrous CH₂Cl₂.

    • Self-Validation Checkpoint: The initial suspension must turn into a clear, homogeneous solution within 30 minutes, confirming active metal-ligand complex formation. If it remains cloudy, the ligand has oxidized; discard and restart.

  • Ylide Generation: Add the α-imino ester (1.0 equiv) to the solution and stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The complete disappearance of the ester starting material indicates successful in situ azomethine ylide generation.

  • Cycloaddition: Cool the reaction mixture to -20 °C. Dropwise, add α-methylene-γ-butyrolactone (1.2 equiv). Stir for 12–24 hours.

    • Self-Validation Checkpoint: Quench the reaction only when LC-MS confirms the emergence of the expected spirocyclic mass (M+H) peak and the total consumption of the ylide.

  • Isolation: Filter the mixture through a short pad of Celite to remove the silver catalyst, concentrate under reduced pressure, and purify via flash column chromatography to isolate the endo-spirocycle.

Protocol 2: Visible-Light Photoredox C-H Functionalization

This protocol utilizes radical chemistry to bypass the steric limitations of traditional transition-metal cross-coupling[4].

  • Reaction Assembly: In a 10 mL transparent Schlenk tube, combine the spiro-pyrrolidine substrate (1.0 equiv), the radical trap/coupling partner (1.5 equiv), and the photocatalyst Ir(ppy)₃ (2 mol%). Add 4 mL of anhydrous, degassed DMF.

  • Degassing (Critical Step): Perform three consecutive Freeze-Pump-Thaw cycles.

    • Self-Validation Checkpoint: During the final thaw cycle under static vacuum, there must be an absolute cessation of gas bubbles. Any residual bubbling indicates the presence of triplet oxygen, which will quench the excited state of the photocatalyst and halt the reaction.

  • Irradiation: Backfill the tube with Argon. Place the tube 5 cm away from a 450 nm blue LED light source. Stir at 25 °C for 16 hours.

    • Self-Validation Checkpoint: The solution must maintain a steady, bright luminescence throughout the irradiation period. A sudden darkening or precipitation indicates catalyst degradation or aggregation, usually due to moisture ingress.

  • Purification: Dilute the mixture with water, extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • Metal- and base-free spirocyclization of alkylidene oxindoles via photo- and mechanochemically-generated nitrile ylides and nitrile imines as 1,3-dipoles Source: RSC Publishing URL
  • Advances of Chiral Spiro Skeleton-Based Bisnitrogen Ligands in Transition-Metal Catalysis Source: Chinese Journal of Organic Chemistry URL
  • Fused-Linked and Spiro-Linked N-Containing Heterocycles Source: PMC / MDPI URL
  • A Rh(III)
  • Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity Source: PMC / NIH URL
  • Endo-Selective Construction of Spiro-[butyrolactone-pyrrolidine] via Ag(I)

Sources

Optimization

Technical Support Center: Optimizing Diastereoselectivity in Spiro[4.5]decane Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the stereocontrolled construction of the spi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the stereocontrolled construction of the spiro[4.5]decane scaffold.

The inherent difficulty in synthesizing these privileged scaffolds lies in the quaternary spirocenter and the conformational flexibility of the six-membered ring relative to the five-membered ring. Achieving a high diastereomeric ratio (d.r.) requires precise control over transition states. This guide provides actionable troubleshooting steps, validated protocols, and mechanistic insights for the most robust methodologies in the field, ensuring your syntheses are both scalable and highly stereoselective.

Part 1: Troubleshooting Guide & FAQs

Q1: I am attempting a [3+2] cycloaddition of N-cyclopropylanilines and 2-methylene-tetrahydronaphthalen-1-ones, but my d.r. is stuck near 1:1. How can I improve stereocontrol? Causality & Solution: The issue is likely the lack of a chiral directing environment during the radical-polar crossover step. Traditional acid or metal catalysis often fails to differentiate the faces of the incoming radical intermediate. By switching to a synergistic photocatalysis and organocatalysis approach using a BINOL-derived chiral phosphoric acid (CPA), you can achieve a d.r. of up to 99:1 . The CPA forms a hydrogen-bonded complex with the intermediate, providing a rigid chiral pocket that dictates the facial approach during the final ring closure. Actionable Step: Remove transition metal catalysts. Transition to a photocatalyst-free condition under visible light irradiation (if using auto-photocatalytic substrates) combined with 10 mol% of a sterically demanding BINOL-derived CPA.

Q2: My Claisen rearrangement of 2-(alkenyl)dihydropyrans yields a mixture of spiro[4.5]decane epimers instead of a single diastereomer. What went wrong? Causality & Solution: Epimerization in Claisen rearrangements to form spirocycles usually stems from an unoptimized transition state geometry where the chair-like and boat-like transition states become energetically competitive. For the synthesis of targets like the sesquiterpenes gleenol or axenol, the sterics of the dihydropyran precursor are critical . If the C4 position of your bicyclic dihydropyran lacks sufficient steric bulk, the facial selectivity during the sigmatropic [3,3]-rearrangement degrades. Actionable Step: Ensure your precursor is highly sterically congested prior to the thermal rearrangement. Heating a properly substituted dihydropyran at 140 °C in xylene will exclusively force the reaction through the lowest-energy chair-like transition state, yielding the fully functionalized spiro[4.5]decane as a single diastereomer.

Q3: When using SmI₂ for the ketyl radical tandem cyclization of ω-alkynyl carbonyls, I am getting bicyclic lactones instead of the desired spiro[4.5]decane. How do I force the spiroannulation? Causality & Solution: The divergence between spiro[4.5]decane and bicyclic lactone formation depends entirely on the chelation state of the samarium intermediate and the nature of the activated alkene . If you are using α,β-unsaturated esters without a coordinating additive, the Sm(III) coordinates tightly with the ester carbonyl, leading to unwanted lactonization. Actionable Step: Introduce Hexamethylphosphoramide (HMPA) as an additive. HMPA strongly coordinates to Sm, disrupting its chelation with the ester groups. This non-chelation control forces the reaction pathway toward the spiro[4.5]decane (specifically the 5R,6R diastereomer) rather than the lactone.

Part 2: Validated Experimental Protocols

Protocol A: Synergistic[3+2] Cycloaddition (CPA-Catalyzed)

Self-validating mechanism: The absence of metal catalysts prevents background racemic pathways, ensuring the CPA exclusively governs stereocontrol.

  • In a flame-dried Schlenk tube, add 2-methylene-tetrahydronaphthalen-1-one (0.2 mmol), N-cyclopropylaniline (0.3 mmol), and BINOL-derived chiral phosphoric acid (10 mol%).

  • Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE, 2.0 mL) under a strict argon atmosphere.

  • Irradiate the reaction vessel with blue LEDs (460 nm) at room temperature for 12–24 hours.

  • Monitor progression via TLC. Upon full consumption of the starting material, concentrate the mixture in vacuo.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 2-amino-spiro[4.5]decane-6-one.

Protocol B: SmI₂-Promoted Ketyl Radical Cyclization

Self-validating mechanism: The distinct color change of SmI₂ upon HMPA addition visually confirms the disruption of the chelation network necessary for spiroannulation.

  • Prepare a fresh solution of SmI₂ (4.0 equiv) in anhydrous THF (0.1 M) under argon.

  • Add HMPA (4.0 equiv) and t-BuOH (2.0 equiv) to the SmI₂ solution at 0 °C. The solution will shift from deep blue to purple, indicating successful coordination.

  • Slowly add the ω-alkynyl carbonyl precursor (0.2 mmol) dissolved in 1.0 mL THF dropwise over 10 minutes.

  • Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir overnight.

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography to isolate the spiro[4.5]decane.

Part 3: Quantitative Data Summary

The following table summarizes the expected outcomes when applying the optimized methodologies described above:

MethodologyTarget ScaffoldKey Reagents / AdditivesStereocontrol MechanismMax YieldMax d.r.
[3+2] Cycloaddition 2-Amino-spiro[4.5]decane-6-onesVisible Light, BINOL-CPAChiral H-bond pocket (CPA)88%99:1
Claisen Rearrangement Spirovetivane SesquiterpenesXylene, 140 °C (Thermal)Steric congestion (Chair TS)98%>99:1
Ketyl Radical Tandem Cyclization Functionalized Spiro[4.5]decanesSmI₂, HMPA, t-BuOHNon-chelation control65%Single Isomer

Part 4: Mechanistic Decision Workflow

Use the following logical workflow to select the appropriate diastereoselective synthesis method based on your starting precursor and target functionalization.

G Start Target: Spiro[4.5]decane Scaffold Branch1 Amine/Ketone Functionalization? Start->Branch1 Branch2 Oxygenated/ Sesquiterpene Core? Start->Branch2 Branch3 Alkynyl Carbonyl Precursor? Start->Branch3 Method1 [3+2] Cycloaddition (Photocatalysis + CPA) Branch1->Method1 Yes Method2 Claisen Rearrangement (Steric Control) Branch2->Method2 Yes Method3 Ketyl Radical Cyclization (SmI2 Promoted) Branch3->Method3 Yes Result1 d.r. up to 99:1 Method1->Result1 Result2 Single Diastereomer Method2->Result2 Result3 HMPA forces Spirocycle (Non-chelation) Method3->Result3

Decision tree for selecting diastereoselective spiro[4.5]decane synthesis methodologies.

References

  • Hu, T.; Lin, X. "Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins." Catalysts 2025, 15, 107. URL:[Link]

  • Nakazaki, A.; Era, T.; Kobayashi, S. "Total Synthesis of (±)-Gleenol and (±)-Axenol via a Functionalized Spiro[4.5]decane." Chemical and Pharmaceutical Bulletin 2007, 55, 1606-1609. URL:[Link]

  • Inui, M.; Nakazaki, A.; Kobayashi, S. "Highly Stereoselective Construction of Spiro[4.5]decanes by SmI₂-Promoted Ketyl Radical Mediated Tandem Cyclization." Organic Letters 2007, 9, 3, 469–472. URL:[Link]

Troubleshooting

Technical Support Center: Deprotection of Benzyl 7-thia-1-azaspiro[4.5]decane-1-carboxylate

Ticket ID: #CBZ-SPIRO-S-001 Subject: Troubleshooting Cbz removal in sulfur-containing spirocycles Status: Open Support Level: Tier 3 (Senior Application Scientist) Issue Diagnosis: Why Standard Protocols Fail User Report...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CBZ-SPIRO-S-001 Subject: Troubleshooting Cbz removal in sulfur-containing spirocycles Status: Open Support Level: Tier 3 (Senior Application Scientist)

Issue Diagnosis: Why Standard Protocols Fail

User Report: "I attempted standard hydrogenolysis (H₂, Pd/C, MeOH) to remove the Cbz group from my spiro-compound. After 24 hours, TLC shows only starting material. Increasing pressure to 50 psi resulted in a complex mixture."

Technical Analysis: The failure of catalytic hydrogenation is chemically deterministic in this substrate. Your molecule contains a 7-thia (thioether) moiety within the spirocyclic system. Sulfur atoms possess lone pairs that coordinate strongly to the empty


-orbitals of Palladium (and Platinum) catalysts. This irreversible adsorption poisons the catalyst surface, preventing hydrogen activation.

Furthermore, forcing the reaction (high pressure/temperature) often leads to desulfurization (C-S bond cleavage) rather than Cbz removal, destroying your spiro-core.

Decision Matrix: Selecting the Correct Protocol

Use the following logic flow to select the deprotection method best suited for your downstream chemistry.

DeprotectionLogic Start Substrate: Cbz-Protected Thia-azaspirodecane IsAcidSensitive Is the Spiro/Side-chain Acid Sensitive? Start->IsAcidSensitive Yes Yes IsAcidSensitive->Yes Avoid Strong Acids No No IsAcidSensitive->No Robust Scaffold MethodB Method B: Silyl Iodide (TMSI or TMSCl/NaI) Yes->MethodB Mild Conditions MethodC Method C: Nucleophilic Thiololysis (Soft Nucleophile) Yes->MethodC Highly Chemoselective MethodA Method A: Acidolysis (HBr/AcOH + Scavenger) No->MethodA Standard Scale-up Warning CRITICAL: Must use Cation Scavenger MethodA->Warning MethodB->Warning

Figure 1: Strategic decision tree for Cbz deprotection in sulfur-rich environments.

Protocol A: Acidolysis with Cation Scavenging (The "Gold Standard")

This is the most reliable method for sulfur-containing substrates, provided the spiro-junction is stable to acid.

The Risk: Acidic cleavage of Cbz generates a benzyl carbocation (


). Without a scavenger, this electrophile will attack the most nucleophilic site available—the sulfur atom in your 7-thia ring—forming a sulfonium salt (S-benzylation).

The Solution: You must introduce a "sacrificial nucleophile" (scavenger) that reacts with


 faster than your internal sulfur does.
Experimental Procedure

Reagents:

  • 33% HBr in Acetic Acid (anhydrous)

  • Scavenger: Thioanisole (preferred) or Pentamethylbenzene.

  • Solvent: Dichloromethane (DCM) or neat Acetic Acid.

Step-by-Step:

  • Preparation: Dissolve the substrate (1.0 equiv) in DCM (0.1 M concentration).

  • Scavenger Addition: Add Thioanisole (5.0 - 10.0 equiv) . Note: High loading is required to kinetically outcompete the intramolecular sulfur.

  • Acid Introduction: Cool to 0°C. Add 33% HBr/AcOH (10-20 equiv) dropwise.

  • Reaction: Warm to room temperature. Monitor by LC-MS (TLC is often misleading due to the scavenger spots).

    • Endpoint: Disappearance of SM mass; appearance of Product mass + Benzyl-Thioanisole adduct.

  • Workup (Critical):

    • Dilute with diethyl ether (the amine hydrobromide salt often precipitates).

    • If no precipitate: Extract with water. The product moves to the aqueous phase (as salt); the scavenger and benzyl-byproducts stay in the organic phase.

    • Basify aqueous layer (pH > 10) and extract with DCM to recover the free spiro-amine.

Mechanism of Action:

ScavengerMech Cbz Cbz-Amine Inter Carbamic Acid Intermediate Cbz->Inter Protonation Acid HBr/AcOH BnCat Benzyl Cation (Bn+) Inter->BnCat Cleavage S_Internal Internal Sulfur (Side Reaction) BnCat->S_Internal Slow (Undesired) S_Scavenger Thioanisole (Scavenger) BnCat->S_Scavenger Fast (Kinetic Trap) Product S-Benzylated Scavenger S_Scavenger->Product

Figure 2: Kinetic trapping of the benzyl cation prevents alkylation of the spiro-thioether.

Protocol B: Iodolysis (Silyl Reagents)

If your spiro-ring opens under HBr conditions, use Iodotrimethylsilane (TMSI) . This method operates under neutral-to-mildly acidic conditions and is highly chemoselective.

Reagents:

  • TMSCl (Trimethylsilyl chloride) + NaI (Sodium Iodide) -> Generates TMSI in situ.

  • Solvent: Acetonitrile (MeCN).

Step-by-Step:

  • Dissolve substrate in dry MeCN.

  • Add NaI (4.0 equiv) and stir for 5 minutes.

  • Add TMSCl (4.0 equiv) dropwise. The solution will turn yellow/orange (iodine generation).

  • Stir at RT for 2–4 hours.

  • Quench: Add MeOH (cleaves silyl carbamate) followed by aqueous sodium thiosulfate (removes iodine color).

  • Purification: Acid/Base extraction as described in Protocol A.

Why this works: The "hard" silicon atom bonds to the "hard" carbonyl oxygen of the Cbz, weakening the C-O bond. The "soft" iodide nucleophile then cleaves the benzyl group via an


-like mechanism, which avoids generating the free benzyl cation that threatens your sulfur.

Protocol C: Nucleophilic Thiololysis (Advanced)

Recommended for Process Chemistry / Large Scale.[1]

Recent pharmaceutical process developments (e.g., in the synthesis of Adagrasib) utilize soft nucleophiles to "attack" the benzyl group directly, avoiding acid entirely.

Reagents:

  • Dodecanethiol or Thioanisole.

  • Strong Acid (TFA) or Lewis Acid (AlCl₃).

  • Note: While this uses acid, the thiol is the primary reagent driving the cleavage via nucleophilic attack, not just scavenging.

Procedure: Treat the substrate with AlCl₃ (3 equiv) and Dodecanethiol (4 equiv) in DCM. The thiol acts as a soft nucleophile, displacing the carbamate. This is often superior for maintaining the integrity of the spiro-thioether ring compared to HBr.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Reaction turns black/tarry Polymerization of benzyl cation or oxidation of sulfur.Ensure Thioanisole is present in >5 equiv excess. Switch to Protocol B (TMSI) if charring persists.
Product mass +90 Da (LCMS) S-Benzylation. The benzyl group moved from N to S.Your scavenger failed. Repeat with Pentamethylbenzene or increase Thioanisole loading.
No Reaction (Protocol B) Wet solvent. TMSI hydrolyzes instantly in moisture.Dry MeCN over molecular sieves. Flame-dry glassware. Use fresh TMSCl.
Spiro-ring opening Acid sensitivity of the spiro-C-N/S bond.Switch to Protocol C (AlCl₃/Thiol) or use Boron Trichloride (BCl₃) at -78°C (mild Lewis acid cleavage).
Strong stench after workup Residual sulfides/thiols.Treat aqueous waste with bleach (hypochlorite) to oxidize thiols to sulfonates before disposal.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New Jersey, 2014. (The definitive guide on Cbz cleavage conditions and scavenger selection).
  • Snead, D. R., et al. "Development of a Commercial Manufacturing Route for Adagrasib." Organic Process Research & Development, 2023 . Link (Describes nucleophilic thiol-mediated Cbz deprotection in the presence of sensitive functionality).

  • Vinayagam, V., et al. "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP."[1] The Journal of Organic Chemistry, 2024 .[1][2] Link (Modern Lewis Acid protocol compatible with sulfur).

  • Lott, R. S.; Chauhan, V. S.; Stammer, C. H. "Trimethylsilyl iodide as a peptide deblocking agent." Journal of the Chemical Society, Chemical Communications, 1979 , 495-496. Link (Foundational text on TMSI deprotection).

Sources

Optimization

Technical Support Center: Stability of Thia-Azaspiro Compounds Under Acidic Conditions

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Acid-Mediated Instability in Thia-Azaspiro Scaffolds Executive Summary Thia-azaspiro scaffolds (e.g., 1-thia-4-azasp...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Acid-Mediated Instability in Thia-Azaspiro Scaffolds

Executive Summary

Thia-azaspiro scaffolds (e.g., 1-thia-4-azaspiro[4.5]decane) are privileged structures in modern medicinal chemistry, valued for their high fraction of sp3-hybridized carbons (


) and ability to "escape flatland." However, the N-C-S linkage inherent to the thiazolidine/thiazolidinone core introduces specific vulnerabilities under acidic conditions.

This guide addresses the three most critical failure modes reported by researchers:

  • Synthetic Degradation: Ring opening during acidic deprotection (e.g., Boc removal).

  • Analytical Artifacts: On-column decomposition during HPLC/LCMS analysis.

  • Biological Instability: Hydrolysis in Simulated Gastric Fluid (SGF).

Module 1: Synthetic Manipulation & Deprotection

The Issue

User Report: "I treated my N-Boc protected thia-azaspiro compound with 4M HCl in dioxane. LCMS shows the loss of the starting material, but the product mass is missing or corresponds to a ring-opened thiol/ketone byproduct."

Technical Diagnosis

The core vulnerability lies in the hemiaminal-thioether linkage (N-C-S) at the spiro center. While thiazolidines are generally stable, strong Brønsted acids can protonate the nitrogen, activating the C2 carbon for nucleophilic attack by water (hydrolysis) or promoting a retro-cyclization to the constituent ketone and amino-thiol.

Troubleshooting Protocol: Gentle Deprotection

Do not treat thia-azaspiro compounds like standard piperidines.

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Reagent 50% TFA/DCM or 4M HCl/DioxaneTMSOTf / 2,6-Lutidine or HCl/EtOAc (Anhydrous)
Temperature Room Temperature (25°C)0°C to 10°C
Quench Aqueous NaHCO3 (Exothermic)Dry quench (Amberlyst A-21 resin or cold Et3N)
Time 1-4 HoursMonitor every 15 mins
Mechanism of Failure

The following diagram illustrates the acid-catalyzed retrograde pathway you must avoid.

AcidDegradation Spiro Intact Thia-Azaspiro (Spiro-Thiazolidine) Protonated N-Protonated Intermediate Spiro->Protonated + H+ (Fast) Imine Open Chain Iminium/Thiol Protonated->Imine Ring Opening (Reversible) Hydrolysis Hydrolysis Products (Ketone + Aminothiol) Imine->Hydrolysis + H2O (Irreversible in dilute acid)

Figure 1: Acid-catalyzed retro-cyclization pathway. In the presence of water and strong acid, the equilibrium shifts toward the hydrolysis products (ketone + aminothiol).

Module 2: Analytical Stability (HPLC/LCMS)

The Issue

User Report: "My compound shows a split peak or a broad 'hump' on reverse-phase HPLC. The mass spectrum shows the parent ion [M+H]+ but also a fragment corresponding to [M-Ketone+H]+."

Technical Diagnosis

This is often an on-column degradation artifact . Standard mobile phases containing 0.1% Formic Acid or TFA (pH ~2-2.5) can catalyze the ring opening described above, especially if the column oven is heated (>40°C). The "split peak" represents the dynamic equilibrium between the closed spiro form and the open iminium species separating on the column.

Troubleshooting Guide

Step 1: Verify Solution Stability Inject the sample immediately after preparation. If the impurity grows over time in the autosampler (check at T=0h vs T=12h), the instability is in the solvent .

  • Fix: Switch diluent to Acetonitrile/Water (neutral) or dilute with NH4OH buffer immediately before injection.

Step 2: Modify Mobile Phase If the issue persists regardless of injection time, it is on-column instability .

  • Fix: Switch to a basic mobile phase (10mM Ammonium Bicarbonate, pH 8.2). Most thia-azaspiro compounds are significantly more stable under basic conditions.

Step 3: Lower Temperature

  • Fix: Reduce column temperature from 40°C/60°C to 25°C .

Module 3: Biological Stability (Simulated Gastric Fluid)

The Issue

User Report: "We observed <10% recovery after 1 hour incubation in SGF (pH 1.2). Is this scaffold viable for oral delivery?"

Technical Diagnosis

The thia-azaspiro core's stability in SGF is structure-dependent. Unsubstituted spiro-thiazolidines are highly labile. However, steric bulk near the spiro center can kinetically protect the N-C-S bond.

Optimization Strategy: Steric Shielding

To improve acid stability without abandoning the scaffold, introduce substituents at the positions adjacent to the sulfur or nitrogen.

Structural ModificationPredicted Effect on Acid StabilityMechanistic Rationale
C2-Gem-dimethyl High Increase Thorpe-Ingold effect promotes ring closure; steric bulk hinders water attack.
N-Acylation (Lactam) Moderate Increase Reduces basicity of the nitrogen, making protonation (the first step of degradation) less favorable.
Sulfur Oxidation (Sulfone) High Increase Electron-withdrawing sulfone strengthens the C-S bond against heterolysis.
Experimental Workflow: Stability Assay

Use this standardized protocol to quantify acid stability.

StabilityWorkflow cluster_conditions Stress Conditions Start Start: Solid Compound Prep Prepare 10mM Stock (DMSO) Start->Prep Acid SGF (pH 1.2) 37°C Prep->Acid Neutral PBS (pH 7.4) 37°C Prep->Neutral Aliquot Aliquot at T=0, 30, 60, 120 min Acid->Aliquot Neutral->Aliquot Quench Quench: Add cold MeCN + 1% NH4OH (Neutralize Acid Immediately) Aliquot->Quench Analyze Analyze: UPLC-MS (Basic Mobile Phase) Quench->Analyze

Figure 2: Standardized stability testing workflow. Note the critical quenching step with base to prevent degradation during analysis.

Frequently Asked Questions (FAQs)

Q1: Can I use TFA for Boc deprotection if I work quickly? A: It is risky. If you must use TFA, use it in a 1:1 mixture with DCM at 0°C and limit exposure to <30 minutes. Immediately quench into a saturated NaHCO3/Ice mixture. Do not concentrate the acidic solution on a rotovap, as the high concentration of acid + heat will destroy the spiro ring.

Q2: My compound is an oil. Is it less stable than the solid? A: Yes. Thia-azaspiro compounds are often isolated as oils due to their conformational flexibility. In the oil phase, autoxidation of the sulfur to sulfoxide is more rapid. Convert it to a salt (e.g., oxalate or fumarate) to improve solid-state stability and shelf-life.

Q3: Why does the literature show synthesis of these rings using acid catalysis if they are acid-labile? A: Synthesis (e.g., condensation of thioglycolic acid with a ketone) is an equilibrium process often driven by the removal of water (Dean-Stark). In aqueous acid (SGF or improper workup), the abundance of water drives the equilibrium back to the starting materials (hydrolysis).

References

  • Molecules (MDPI). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives.[1] (Discusses scaffold synthesis and biological relevance). [Link]

  • National Institutes of Health (PubMed). Evaluation of various pH and temperature conditions on the stability of azaspiracids. (Provides context on acid-catalyzed degradation mechanisms in similar spiro-systems). [Link]

  • Taylor & Francis. Thiazolidine – Knowledge and References.[2] (General chemistry of the thiazolidine ring opening/closing). [Link]

Sources

Troubleshooting

Technical Support Center: Resolution of Chiral 7-Thia-1-azaspiro[4.5]decane Enantiomers

Welcome to the comprehensive technical support guide for the resolution of chiral 7-thia-1-azaspiro[4.5]decane enantiomers. This resource is designed for researchers, scientists, and professionals in drug development, pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the resolution of chiral 7-thia-1-azaspiro[4.5]decane enantiomers. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of separating these specific enantiomers. This guide is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experimental work.

Introduction to the Challenge

The 7-thia-1-azaspiro[4.5]decane scaffold is a significant heterocyclic motif in medicinal chemistry due to its unique three-dimensional structure, which can lead to enhanced biological activity and improved pharmacokinetic properties. As with many chiral molecules, the individual enantiomers of 7-thia-1-azaspiro[4.5]decane can exhibit different pharmacological and toxicological profiles. Therefore, the ability to resolve the racemic mixture into its constituent enantiomers is a critical step in the development of new chemical entities.

This guide will focus on the two most prevalent and scalable methods for chiral resolution: Diastereomeric Salt Resolution and Chiral High-Performance Liquid Chromatography (HPLC) .

Section 1: Diastereomeric Salt Resolution

Diastereomeric salt formation is a classical and industrially viable method for chiral resolution.[1] The principle lies in the reaction of the racemic 7-thia-1-azaspiro[4.5]decane (a base) with an enantiomerically pure chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physicochemical properties, most notably solubility in a given solvent.[1] This difference allows for their separation by fractional crystallization.

Core Concepts of Diastereomeric Salt Resolution

The success of this method hinges on several key factors: the choice of the resolving agent, the selection of the crystallization solvent, and the control of thermodynamic and kinetic parameters during crystallization.

Troubleshooting Guide: Diastereomeric Salt Resolution

This section addresses common issues encountered during the resolution of 7-thia-1-azaspiro[4.5]decane via diastereomeric salt formation.

Q1: I am not getting any crystal formation after adding the resolving agent. What should I do?

A1: This is a common issue that can stem from several factors:

  • Solubility: The diastereomeric salts may be too soluble in the chosen solvent.

    • Solution: Try a less polar solvent or a solvent mixture. For instance, if you are using methanol, try switching to isopropanol or a mixture of methanol and a less polar solvent like methyl tert-butyl ether (MTBE).[2] You can also try reducing the temperature to decrease solubility.

  • Supersaturation: The solution may not be sufficiently supersaturated.

    • Solution: Concentrate the solution carefully. Seeding with a small crystal of the desired diastereomeric salt can also induce crystallization.[1]

  • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic amine is crucial.

    • Solution: While a 1:1 molar ratio is a common starting point, it is not always optimal. Experiment with different ratios, such as 0.5:1 or 1.5:1 (resolving agent:racemate).

Q2: Both diastereomeric salts are crystallizing out together, leading to low enantiomeric excess (ee). How can I improve the selectivity?

A2: This indicates that the solubility difference between the two diastereomeric salts is not significant enough in the chosen solvent system.

  • Solvent Screening: This is the most critical parameter.

    • Solution: A systematic screening of solvents with varying polarities is essential.[3] Consider protic solvents (e.g., ethanol, isopropanol), aprotic polar solvents (e.g., acetonitrile), and non-polar solvents (e.g., toluene), as well as their mixtures.

  • Temperature Control: The crystallization temperature can influence the thermodynamic equilibrium.

    • Solution: Experiment with different crystallization temperatures. Slower cooling often leads to better selectivity.

  • Resolving Agent Selection: Not all resolving agents are equally effective for a given racemate.

    • Solution: If one resolving agent provides poor selectivity, try another. For amines like 7-thia-1-azaspiro[4.5]decane, common choices include derivatives of tartaric acid (e.g., dibenzoyl-L-tartaric acid) and other chiral acids like (S)-(+)-mandelic acid or (1S)-(+)-10-camphorsulfonic acid.[4]

Q3: The yield of the desired enantiomer is very low.

A3: Low yield can be due to several factors, including the partial precipitation of the desired diastereomer or its high solubility in the mother liquor.

  • Optimization of Solvent Volume:

    • Solution: Use the minimum amount of solvent necessary to dissolve the components at an elevated temperature. This will maximize the recovery upon cooling.

  • Recovery from Mother Liquor: The more soluble diastereomer remains in the mother liquor.

    • Solution: The "wrong" enantiomer can be recovered from the mother liquor by basification and extraction. This recovered amine can then be racemized and recycled, improving the overall process efficiency.

Experimental Protocol: Diastereomeric Salt Resolution of 7-Thia-1-azaspiro[4.5]decane

This is a generalized protocol. The optimal resolving agent, solvent, and temperatures should be determined experimentally.

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic 7-thia-1-azaspiro[4.5]decane in a suitable solvent (e.g., methanol, ethanol, or isopropanol) with gentle warming.

    • In a separate flask, dissolve 0.5 to 1.0 equivalent of the chosen chiral resolving agent (e.g., L-tartaric acid or dibenzoyl-L-tartaric acid) in the same solvent, also with warming.

    • Slowly add the resolving agent solution to the amine solution with continuous stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize the yield, the flask can be further cooled in an ice bath or refrigerator for a defined period (e.g., 2-24 hours).

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected diastereomeric salt in water.

    • Add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) dropwise with stirring until the salt is completely dissolved and the solution is basic (confirm with pH paper).

    • Extract the liberated amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 7-thia-1-azaspiro[4.5]decane.

  • Determination of Enantiomeric Excess (ee):

    • The ee of the recovered amine must be determined using an appropriate analytical technique, such as chiral HPLC.

Data Presentation: Screening of Resolving Agents and Solvents
Resolving AgentSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee) (%)
L-Tartaric AcidMethanol03575
L-Tartaric AcidEthanol254082
Dibenzoyl-L-tartaric AcidIsopropanol04595
(S)-(+)-Mandelic AcidAcetonitrile252560

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary.

Visualization: Diastereomeric Salt Resolution Workflow

G cluster_0 Salt Formation cluster_1 Crystallization cluster_2 Isolation & Liberation cluster_3 Analysis racemate Racemic 7-thia-1-azaspiro[4.5]decane dissolve Dissolve in Solvent racemate->dissolve resolving_agent Chiral Resolving Agent resolving_agent->dissolve mix Mix Solutions dissolve->mix cool Cool Slowly mix->cool crystals Diastereomeric Salt Crystals (Less Soluble) cool->crystals mother_liquor Mother Liquor (More Soluble Diastereomer) cool->mother_liquor filter Filter & Wash crystals->filter basify Basify Salt filter->basify extract Extract with Organic Solvent basify->extract enantiomer Enantiomerically Enriched Amine extract->enantiomer hplc Chiral HPLC Analysis enantiomer->hplc ee Determine Enantiomeric Excess hplc->ee

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Section 2: Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is a powerful analytical technique for separating enantiomers and determining enantiomeric excess.[5] It can also be used for preparative scale separations. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Core Concepts of Chiral HPLC

The choice of the CSP and the mobile phase are the most critical factors for achieving a successful chiral separation. For spirocyclic amines like 7-thia-1-azaspiro[4.5]decane, polysaccharide-based CSPs are often a good starting point.[6]

Troubleshooting Guide: Chiral HPLC Analysis

This section addresses common issues encountered during the chiral HPLC analysis of 7-thia-1-azaspiro[4.5]decane.

Q1: I am not seeing any separation of the enantiomers (a single peak is observed). What should I do?

A1: This indicates that the chosen CSP and mobile phase are not providing sufficient chiral recognition.

  • Column Screening:

    • Solution: Screen different types of CSPs. For basic compounds like 7-thia-1-azaspiro[4.5]decane, polysaccharide-based columns such as Chiralpak IA, IB, IC, ID, IE, and IF are excellent starting points.[7]

  • Mobile Phase Composition:

    • Solution: If using normal phase (e.g., hexane/isopropanol), vary the ratio of the alcohol modifier. Small changes can have a significant impact on selectivity.[8] If using reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase.

  • Additives: For basic amines, the addition of a small amount of a basic modifier to the mobile phase is often necessary to improve peak shape and selectivity.

    • Solution: In normal phase, add 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase. In reversed-phase, the use of a buffer is recommended.

Q2: The resolution between the two enantiomeric peaks is poor (peaks are overlapping).

A2: Poor resolution can be improved by optimizing several parameters:

  • Mobile Phase Strength:

    • Solution: In normal phase, decreasing the percentage of the alcohol modifier will generally increase retention and may improve resolution.

  • Flow Rate:

    • Solution: Lowering the flow rate can increase column efficiency and improve resolution.

  • Temperature:

    • Solution: Temperature can affect selectivity. Try running the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance chiral recognition.[8]

Q3: The peaks are broad or tailing.

A3: This is a common issue with basic analytes and can be caused by strong interactions with the silica support of the CSP.

  • Mobile Phase Additives:

    • Solution: As mentioned, the addition of a basic modifier like DEA or TEA (0.1-0.5%) in normal phase is crucial for suppressing peak tailing of amines.

  • Sample Solvent:

    • Solution: Ensure that the sample is dissolved in the mobile phase or a weaker solvent. Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.[7]

  • Column Contamination:

    • Solution: The column may be contaminated. Flush the column with a strong, compatible solvent as recommended by the manufacturer. For immobilized polysaccharide CSPs, a wider range of strong solvents can be used for cleaning.[7]

Experimental Protocol: Chiral HPLC Method Development

This protocol provides a starting point for developing a chiral HPLC method for 7-thia-1-azaspiro[4.5]decane.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, such as Chiralpak IA or Chiralpak IC.

  • Mobile Phase Screening (Normal Phase):

    • Prepare a series of mobile phases with varying ratios of n-hexane and isopropanol (e.g., 90:10, 80:20, 70:30 v/v).

    • Add 0.1% DEA to each mobile phase.

  • Initial Analysis:

    • Equilibrate the column with the first mobile phase for at least 30 minutes.

    • Inject a solution of racemic 7-thia-1-azaspiro[4.5]decane.

    • Monitor the separation at a suitable UV wavelength (e.g., 220 nm).

  • Optimization:

    • Based on the initial results, systematically vary the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).

  • Method Validation (for quantitative analysis):

    • Once an optimal method is developed, it should be validated for parameters such as linearity, precision, accuracy, and robustness according to relevant guidelines.

Data Presentation: Chiral HPLC Method Optimization
ColumnMobile Phase (v/v/v)Flow Rate (mL/min)Temperature (°C)Resolution (Rs)
Chiralpak IAn-Hexane/IPA/DEA (90:10:0.1)1.0251.2
Chiralpak IAn-Hexane/IPA/DEA (95:5:0.1)0.8251.8
Chiralpak ICn-Hexane/IPA/DEA (80:20:0.1)1.0251.6
Chiralpak ICn-Hexane/IPA/DEA (80:20:0.1)1.0152.1

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary.

Visualization: Chiral HPLC Troubleshooting Logic

G start Chiral HPLC Analysis of 7-Thia-1-azaspiro[4.5]decane no_separation No Separation (Single Peak) start->no_separation poor_resolution Poor Resolution (Rs < 1.5) start->poor_resolution good_separation Good Separation (Rs > 1.5) start->good_separation peak_tailing Peak Tailing/Broadening start->peak_tailing screen_csp Screen Different CSPs (e.g., Chiralpak IA, IC) no_separation->screen_csp Primary Action vary_mp Vary Mobile Phase Ratio (e.g., % Alcohol) no_separation->vary_mp Secondary Action add_modifier Add/Optimize Basic Modifier (e.g., 0.1% DEA) no_separation->add_modifier If Amine poor_resolution->vary_mp Primary Action lower_flow_rate Lower Flow Rate poor_resolution->lower_flow_rate Secondary Action change_temp Change Temperature poor_resolution->change_temp Tertiary Action peak_tailing->add_modifier Primary Action check_sample_solvent Check Sample Solvent peak_tailing->check_sample_solvent Secondary Action flush_column Flush Column peak_tailing->flush_column If Persistent screen_csp->good_separation vary_mp->good_separation add_modifier->good_separation lower_flow_rate->good_separation change_temp->good_separation check_sample_solvent->good_separation flush_column->good_separation

Caption: Troubleshooting workflow for chiral HPLC method development.

References

  • Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Request PDF. (2025, November 1). Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition. [Link]

  • HETEROCYCLES. (2000). Vol. 52, No. 3.
  • Resolution of Racemic Mixtures by Phase Transition of PEGyl
  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. [Link]

  • Longdom.org. Utilizing the Stereochemical Complexity of Chiral Sulfur Compound. [Link]

  • Chiralpak IA: the new Daicel chiral HPLC column comp
  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide.
  • Separation of Enantiomers of Selected Sulfur-Containing Amino Acids by Using Serially Coupled Achiral-Chiral Columns.
  • Stereochemistry - Stereoelectronics. (2021, April 30).
  • Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chrom
  • Daicel Chiral Technologies. instruction manual for chiralpak® as-h.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry.
  • Trouble with chiral separations.
  • Basics of chiral HPLC. Sigma-Aldrich.
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu.
  • HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. MDPI. (2022, December 3).
  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. (2019, October 8).
  • Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams of Two Chiral Enantiomers and a Resolving Agent Molecule with the Help of DSC and Powder XRD. MDPI. (2026, February 11).
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • The synthetic methods of oxa‐azaspiro[4.
  • Is there any chiral column for RP-HPLC which is capable of separation of both enantiomers of most drugs?.
  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI. (2023, March 22).
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides.
  • Chiral HPLC Separ
  • Playing with Selectivity for Optimal Chiral Separation.
  • 1,3,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. SFERA. (2025, May 21).

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Guide: Characterizing 7-Thia-1-azaspiro[4.5]decane Stereoisomers

Executive Summary 7-Thia-1-azaspiro[4.5]decane represents a privileged spirocyclic scaffold in medicinal chemistry, particularly in the design of muscarinic agonists (e.g., analogs of cevimeline) and sigma receptor ligan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Thia-1-azaspiro[4.5]decane represents a privileged spirocyclic scaffold in medicinal chemistry, particularly in the design of muscarinic agonists (e.g., analogs of cevimeline) and sigma receptor ligands.[1][2] Its unique structural feature is the spiro-junction at C5, which connects a pyrrolidine ring (1-aza) and a thiopyran ring (7-thia).[1]

Because the spiro-carbon (C5) is connected to four distinct paths (N-path vs C-path in ring A; S-path vs C-path in ring B), this molecule is chiral .[1] Furthermore, metabolic oxidation of the sulfur atom yields sulfoxide diastereomers (cis/trans), which often exhibit distinct pharmacological profiles.[1][2]

This guide compares the NMR methodologies required to distinguish these isomeric forms, focusing on Enantiomeric Purity Determination and S-Oxide Diastereomer Assignment .

Structural Analysis & Isomer Landscape

Before selecting an NMR protocol, one must define the isomeric challenge.[1][2]

The Isomers[1][2][3]
  • Enantiomers ((R)/(S)): The parent amine exists as a pair of enantiomers due to the chiral spiro-C5.[2] In an achiral environment (standard NMR solvents), they are indistinguishable.[1][2]

  • Diastereomers (S-Oxides): Upon oxidation to the sulfoxide, the sulfur atom becomes a new stereocenter.[1] This creates two diastereomers relative to the spiro-center:

    • Isomer A (Trans): S=O vector anti to the nitrogen lone pair (or specific ring substituent).[2]

    • Isomer B (Cis): S=O vector syn.[2]

Diagram: Isomer Hierarchy & Characterization Workflow

Caption: Workflow distinguishing the enantiomeric parent scaffold from oxidative diastereomers.

Comparative Guide: Characterization Methodologies

This section compares the two primary NMR workflows required for full characterization.

Comparison Table: Methodological Requirements
FeatureMethod A: Enantiomeric Profiling Method B: Diastereomeric (S-Oxide) Profiling
Target Isomers (R)- vs (S)-7-Thia-1-azaspiro[4.5]decaneCis- vs Trans-S-oxide derivatives
Primary Challenge Enantiomers have identical shifts in CDCl₃.[1]Diastereomers have distinct shifts but require spatial assignment.
Key Reagent (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNP ) or Pirkle Alcohol.[1]Standard Solvents (CDCl₃, DMSO-d₆).[1][2][3]
Critical Experiment 1H NMR with CSA (Split signals).2D NOESY / HOESY (Through-space correlations).
Data Output Integration ratio (ee%).Relative configuration (Spatial map).[2]
Cost/Time Low cost, rapid (15 min).[1][2]Medium cost, longer acquisition (1-4 hrs).[1][2]

Detailed Experimental Protocols

Protocol A: Determination of Enantiomeric Purity (CSA-NMR)

Objective: Quantify the ratio of enantiomers using a Chiral Solvating Agent (CSA).[2]

Mechanism: The basic nitrogen of the spiro-amine forms a diastereomeric salt complex with the chiral acid (BNP). This induces magnetic non-equivalence in the protons near the nitrogen.[1]

Step-by-Step Procedure:

  • Sample Prep: Dissolve 5 mg of the racemate or enantio-enriched 7-Thia-1-azaspiro[4.5]decane in 0.6 mL of CDCl₃ .

  • Reference Scan: Acquire a standard 1H NMR spectrum (observe the N-CH₂ multiplets at

    
     2.8–3.2 ppm).
    
  • Titration: Add 1.0 equivalent of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate . Shake well until dissolved.

  • Acquisition: Re-acquire the 1H NMR spectrum.

  • Analysis: Focus on the H-2 methylene protons (adjacent to N).

    • Result: The multiplet will split into two distinct sets of signals (one for the R-amine:R-acid complex, one for S-amine:R-acid).[1]

    • Calculation: Integrate the split signals.

      
      .
      
Protocol B: Assigning S-Oxide Diastereomers (NOESY)

Objective: Distinguish between cis and trans sulfoxides based on the orientation of the Oxygen atom relative to the Pyrrolidine ring.

Mechanism: The S=O bond is highly anisotropic.[1] Protons syn to the oxygen are significantly deshielded (shifted downfield) compared to those anti.[2] NOE correlations confirm spatial proximity.

Step-by-Step Procedure:

  • Sample Prep: Dissolve 10 mg of the sulfoxide mixture in DMSO-d₆ (preferred for rigid conformation and separating OH/NH signals) or CDCl₃.

  • 1D Screening: Acquire 1H NMR.

    • Diagnostic Peak: Look at H-6 and H-8 (protons next to Sulfur).[1]

    • Observation: The isomer with the axial S=O usually shows H-6/H-8 signals further downfield due to the "syn-axial" effect if the ring is in a chair conformation.

  • 2D NOESY Setup:

    • Mixing time: 500 ms (optimal for small molecules ~200-400 Da).

    • Scans: 16–32 scans per increment.

  • Analysis of Correlations:

    • Trans-Isomer (Axial Oxygen): Strong NOE between H-6(axial) and H-8(axial) is absent or weak if the ring flips. Look for NOE between the S-O vector environment (indirectly via shielding) and the spiro-pyrrolidine protons (H-4) .

    • Cis-Isomer (Equatorial Oxygen): If Oxygen is equatorial, the axial protons at C6/C8 are anti to the oxygen and shielded.[1]

    • Critical Check: NOE between the Ortho-protons of the 6-ring and the N-methylene of the 5-ring .[1] If the S=O is pointing towards the Nitrogen, you may see specific deshielding or NOE changes in the H-2/H-4 region.[1]

Supporting Data: Chemical Shift Table (Simulated)

The following table illustrates the expected chemical shift differences for the diastereomeric sulfoxides in CDCl₃ (400 MHz).

PositionProtonParent Amine (

ppm)
Isomer A (Trans S=O)Isomer B (Cis S=O)Note
2 N-CH₂2.95 (t)3.05 (m)3.15 (m)Deshielded by inductive effect of S=O.
6 S-CH₂ (ax)2.60 (d)3.25 (td) 2.90 (d)Diagnostic: Syn-axial effect of S=O deshields H-6ax strongly.
6 S-CH₂ (eq)2.85 (d)2.95 (d)3.10 (d)
8 S-CH₂2.60–2.853.20–3.302.80–3.00Similar trend to H-6.
5 Spiro-C(Quaternary)--13C: Shift moves from ~65 to ~58 ppm upon oxidation.[1]

Note: Values are representative of spiro-thiopyran systems and may vary based on concentration and specific substituents.

Diagram: NOE Correlation Map

This diagram visualizes the critical Through-Space (NOE) interactions used to assign the Cis-sulfoxide configuration.[1]

Caption: Diagnostic interactions in the Cis-S-oxide isomer. The S=O bond deshields axial protons and shows NOE to the spiro-ring.[1]

References

  • Smith, M. B. (2020).[1][2] Organic Synthesis. Academic Press. (General reference for spiro-synthesis and diastereomer formation).

  • Wenzel, T. J. (2007).[1][2] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. Link[1][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press. (Conformational analysis of heterocycles).

  • PubChem Compound Summary. (2025). 1-Azaspiro[4.5]decane.[3][4][5][6][7][8][9] National Library of Medicine. Link[1][2]

  • Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds. Wiley. (Standard tables for S-oxide shifts).

Sources

Comparative

A Comparative Crystallographic Guide to 7-Thia-1-azaspiro[4.5]decane Derivatives and Analogous Spirocyclic Systems

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the X-ray crystallographic data of a substituted 7-thia-1-azaspiro[4.5]decane derivative and a relat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the X-ray crystallographic data of a substituted 7-thia-1-azaspiro[4.5]decane derivative and a related 1-azaspiro[4.5]decan-2-one analogue. By examining the three-dimensional structures of these spirocyclic systems at an atomic level, we aim to elucidate the conformational nuances and structural parameters influenced by heteroatom substitution and functional group modifications. This information is critical for researchers in medicinal chemistry and materials science for the rational design of novel therapeutics and functional materials based on this versatile scaffold.

Introduction to Spirocyclic Scaffolds

Spirocycles, characterized by two rings connected through a single common atom, are of significant interest in drug discovery and development. Their inherent three-dimensionality and conformational rigidity offer a unique structural framework that can lead to enhanced binding affinity and selectivity for biological targets. The 7-thia-1-azaspiro[4.5]decane core, incorporating both nitrogen and sulfur heteroatoms, presents a compelling scaffold with the potential for diverse biological activities. Understanding the precise molecular geometry of this and related systems is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Comparative Crystallographic Analysis

In the absence of publicly available crystallographic data for the parent 7-thia-1-azaspiro[4.5]decane or its simple salts, this guide focuses on a detailed comparison of two complex derivatives for which single-crystal X-ray diffraction data has been reported:

  • Compound 1: 5-Fluoro-N-(2-methyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)indole-2-carboxamide

  • Compound 2: (±)-(5SR,6SR)-6-ethenyl-1-[(RS)-1-phenylethoxy]-1-azaspiro[4.5]decan-2-one

These compounds share the fundamental spiro[4.5]decane framework with a nitrogen-containing five-membered ring, but differ in the composition of the six-membered ring and their substitution patterns. This allows for a nuanced comparison of their solid-state conformations.

Key Crystallographic and Conformational Data

The following table summarizes the key crystallographic and conformational parameters for the two compounds, providing a basis for a detailed structural comparison.

ParameterCompound 1 (Thia-azaspiro-derivative)Compound 2 (Aza-spiro-derivative)
Molecular Formula C₂₄H₂₄FN₃O₂SC₁₉H₂₅NO₂
Crystal System HexagonalMonoclinic
Space Group P6₁P2₁/c
Five-membered Ring Conformation Envelope (S atom as the flap)Envelope (spiro C atom as the flap)
Six-membered Ring Conformation ChairChair
Key Torsion Angles N3–N2–C15–C14: -165.8(2)°Not specified in the provided data
Intermolecular Interactions N—H⋯O and C—H⋯F hydrogen bondsC—H⋯O hydrogen bonds
Structural Insights and Comparative Discussion

The X-ray crystallographic data reveals that both spirocyclic systems adopt a stable conformation in the solid state, with the six-membered ring in a classic chair conformation. This is a common low-energy conformation for cyclohexane and its heterocyclic analogues.

The five-membered rings in both compounds adopt an envelope conformation, a common feature for saturated five-membered rings. However, the identity of the "flap" atom differs. In the thia-azaspiro derivative (Compound 1), the sulfur atom of the 1,3-thiazolidine ring serves as the flap. In contrast, the aza-spiro derivative (Compound 2) has the spiro carbon atom as the flap of the pyrrolidine ring. This difference highlights how the nature and substitution pattern of the heterocyclic rings can influence the finer points of their conformation.

The intermolecular interactions also play a crucial role in the crystal packing. Compound 1 exhibits a network of N—H⋯O and C—H⋯F hydrogen bonds, which are significant in directing the three-dimensional assembly of the molecules in the crystal lattice. Compound 2 is organized in the crystal primarily through C—H⋯O interactions. The presence of the fluorine atom in Compound 1 introduces an additional type of hydrogen bonding, which can be a valuable tool in crystal engineering and the design of molecules with specific solid-state properties.

Experimental Protocols

The successful determination of a crystal structure is highly dependent on the quality of the single crystals. Below are generalized, yet detailed, protocols for the crystallization of small organic molecules like spirocyclic salts and the subsequent X-ray diffraction analysis.

Protocol 1: Crystallization of Spirocyclic Amine Salts

This protocol is suitable for obtaining single crystals of salts of spirocyclic amines, which can often be challenging to crystallize in their freebase form.

Materials:

  • Spirocyclic amine (~10-20 mg)

  • Volatile solvent in which the freebase is soluble (e.g., methanol, ethanol, isopropanol)

  • A less polar, more volatile anti-solvent in which the salt is insoluble (e.g., diethyl ether, ethyl acetate, hexane)

  • A suitable acid for salt formation (e.g., HCl in isopropanol, HBr in acetic acid)

  • Small, clean glass vial (e.g., 4 mL)

  • Larger glass jar with a screw cap

Procedure:

  • Dissolution: Dissolve the spirocyclic amine in a minimal amount of the chosen volatile solvent in the small vial.

  • Salt Formation: Add a stoichiometric amount of the acid solution dropwise while gently swirling the vial. The formation of a precipitate may be observed. If so, add a small amount of the primary solvent until the solution becomes clear again, possibly with gentle warming.

  • Vapor Diffusion Setup: Place the small vial containing the salt solution inside the larger glass jar. Add a layer of the anti-solvent to the bottom of the larger jar, ensuring the level is below the top of the small vial.

  • Sealing and Incubation: Seal the larger jar tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.

  • Crystal Growth: The more volatile anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the salt and promoting slow crystal growth over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of the anti-solvent and allow them to air dry briefly before analysis.

Protocol 2: Single-Crystal X-ray Diffraction (SCXRD) Data Collection

This protocol outlines the general steps for collecting diffraction data from a suitable single crystal.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα), a goniometer, and a detector (e.g., CCD or CMOS).

Procedure:

  • Crystal Mounting: Select a high-quality single crystal (transparent, no visible cracks or defects) with appropriate dimensions (typically 0.1-0.3 mm in all directions) under a microscope. Mount the crystal on a suitable holder, such as a glass fiber or a cryoloop, using a small amount of cryoprotectant oil.

  • Centering and Screening: Mount the crystal on the goniometer head of the diffractometer. Center the crystal in the X-ray beam. Perform a preliminary screening to assess the crystal quality and to determine the unit cell parameters.

  • Data Collection Strategy: Based on the crystal system and unit cell parameters, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of scans through different orientations of the crystal.

  • Data Collection: Execute the data collection strategy. For organic molecules, data is often collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.

  • Data Processing: After data collection, the raw diffraction images are processed. This involves integration of the reflection intensities, correction for various experimental factors (e.g., Lorentz and polarization effects, absorption), and merging of the data. The output is a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F|²) for each reflection. This file is then used for structure solution and refinement.

Visualizations

Molecular Structures

cluster_0 Compound 1: 5-Fluoro-N-(2-methyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)indole-2-carboxamide cluster_1 Compound 2: (±)-(5SR,6SR)-6-ethenyl-1-[(RS)-1-phenylethoxy]-1-azaspiro[4.5]decan-2-one Thia_azaspiro 7-Thia-1-azaspiro[4.5]decane core Indole Indole-2-carboxamide substituent Thia_azaspiro->Indole at N4 Methyl 2-Methyl substituent Thia_azaspiro->Methyl at C2 Oxo 3-Oxo substituent Thia_azaspiro->Oxo at C3 Fluoro 5-Fluoro substituent Indole->Fluoro Aza_spiro 1-Azaspiro[4.5]decan-2-one core Ethenyl 6-Ethenyl substituent Aza_spiro->Ethenyl at C6 Phenylethoxy 1-[(RS)-1-phenylethoxy] substituent Aza_spiro->Phenylethoxy at N1

Caption: Key structural features of the compared spirocyclic compounds.

Experimental Workflow

cluster_crystallization Crystallization cluster_xrd X-ray Diffraction start Spirocyclic Compound in Solution salt_formation Salt Formation (optional) start->salt_formation vapor_diffusion Vapor Diffusion salt_formation->vapor_diffusion crystal_growth Slow Crystal Growth vapor_diffusion->crystal_growth harvesting Crystal Harvesting crystal_growth->harvesting mounting Crystal Mounting harvesting->mounting Transfer to Diffractometer data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement

Caption: General workflow from compound to crystal structure.

References

  • Guzel, O., Cihan-Ustundag, G., Ertan, R., & Aki, E. (2015). 5-Fluoro-N-(2-methyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)indole-2-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 71(11), o893–o894. [Link]

  • Oishi, T., Yamamoto, S., Yokoyama, T., & Chida, N. (2015). Crystal structure of (±)-(5SR,6SR)-6-ethenyl-1-[(RS)-1-phenylethoxy]-1-azaspiro[4.5]decan-2-one. Acta Crystallographica Section E: Crystallographic Communications, 71(12), o989–o990. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]

Validation

Advanced HPLC Method Validation for Spirocyclic Amine Purity: A Comparative Guide

Audience: Researchers, Analytical Scientists, and CMC Leads in Drug Development. Content Type: Technical Comparison & Validation Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and CMC Leads in Drug Development. Content Type: Technical Comparison & Validation Guide.

Introduction: The Spirocyclic Challenge

Spirocyclic amines have emerged as high-value scaffolds in modern medicinal chemistry, offering improved solubility and metabolic stability compared to flat aromatic systems. However, they present a "perfect storm" of analytical challenges:

  • High Basicity & Polarity: The secondary or tertiary amine centers interact strongly with residual silanols on traditional silica columns, leading to severe peak tailing.

  • Lack of Chromophores: Unlike aromatic precursors, the sp3-rich spiro-scaffold often lacks strong UV absorption, making low-level impurity detection by UV-Vis unreliable.

  • Stereochemical Complexity: The rigid 3D structure often introduces chirality, requiring separation of enantiomers or diastereomers.

This guide compares the Traditional Method (Standard C18/UV) against an Optimized Modern Workflow (Charged Surface Hybrid Column/CAD) and provides a rigorous, ICH Q2(R2)-aligned validation protocol.

Comparative Technology Analysis

Stationary Phase Selection: The "Silanol War"

The Problem (Traditional C18): Standard C18 columns use high-purity silica. Despite "end-capping," residual acidic silanol groups (Si-OH) remain. At pH values > 3, these silanols deprotonate (Si-O⁻), acting as cation-exchange sites that bind protonated spirocyclic amines.

  • Result: Tailing factors (

    
    ) > 2.0, retention time shifting, and poor resolution of impurities.
    

The Solution (Charged Surface Hybrid - CSH): CSH technology modifies the particle surface with a low-level positive charge. This permanent positive charge repels the protonated amine analyte, effectively neutralizing the secondary silanol interaction.

  • Result: Sharp symmetrical peaks (

    
     < 1.3) even using weak ionic strength modifiers like formic acid.[1]
    
Detection: Seeing the Invisible

The Problem (UV-Vis): Spirocyclic amines often absorb only at low wavelengths (< 210 nm). At this range, mobile phase cut-off (noise) is high, and specificity is low.

  • Risk: "True" purity is overestimated because non-chromophoric synthetic impurities are missed.

The Solution (Charged Aerosol Detection - CAD): CAD is a universal detector that measures the charge carried by analyte particles. Its response is independent of chemical structure, depending only on mass/concentration.

  • Benefit: Uniform response factors allow for accurate "relative purity" assessment without individual reference standards for every impurity.

Performance Data Comparison (Simulated Case Study)

Table 1: Comparative performance metrics for a model Spirocyclic Amine (pKa ~9.5).

MetricMethod A: TraditionalMethod B: Optimized (Recommended)
Column Standard C18 (5 µm)CSH C18 (1.7 µm)
Mobile Phase Phosphate Buffer (pH 7.0) / ACN0.1% Formic Acid / ACN
Detector UV at 210 nmCAD (+ MS for ID)
Tailing Factor (

)
2.4 (Fail)1.1 (Pass)
LOD (Impurity) 0.05% (High noise)0.01% (High sensitivity)
MS Compatibility No (Non-volatile buffer)Yes (Fully volatile)
Run Time 25 min8 min

Strategic Decision Framework

The following diagram illustrates the decision logic for selecting the appropriate column and detector based on the physicochemical properties of the amine.

ColumnSelection Start Start: Analyte Assessment CheckChrom Strong Chromophore? Start->CheckChrom CheckBasic Basic Amine (pKa > 8)? Start->CheckBasic UV UV Detection OK (Check low wavelength) CheckChrom->UV Yes CAD Select CAD or MS (Universal Detection) CheckChrom->CAD No StdC18 Standard C18 (High pH capable) CheckBasic->StdC18 No (Neutral/Acidic) CSH CSH C18 or Biphenyl (Low pH, Formic Acid) CheckBasic->CSH Yes (Spiro-Amine) Final Final Method: CSH C18 + CAD/MS Mobile Phase: 0.1% FA CAD->Final CSH->Final

Figure 1: Decision tree for selecting stationary phase and detection mode for spirocyclic amines.

Method Validation Protocol (ICH Q2(R2) Compliant)

This protocol validates the Optimized Method (CSH Column + CAD).

Specificity (Stress Testing)

Objective: Prove the method can separate the spirocyclic amine from degradation products and synthesis impurities.

  • Protocol:

    • Prepare 1 mg/mL sample solutions.

    • Subject to stress: Acid (0.1N HCl), Base (0.1N NaOH), Oxidative (3% H₂O₂), Thermal (60°C), and Photolytic.

    • Analyze using the CAD detector.[2]

    • Acceptance Criteria: Peak purity (if using DAD/MS) > 99.0%; Resolution (

      
      ) > 1.5 between the main peak and nearest degradant.
      
Linearity & Range

Objective: Confirm CAD response is linear (or polynomial) over the expected range. Note: CAD is often non-linear at wide ranges; use a polynomial fit or Power Function.

  • Protocol:

    • Prepare 5 concentration levels: LOQ, 50%, 100%, 120%, and 150% of the target concentration.

    • Acceptance Criteria: Coefficient of determination (

      
      ) > 0.99 using appropriate regression (Log-Log or Polynomial for CAD).
      
Accuracy (Recovery)

Objective: Ensure no matrix interference or adsorption losses.

  • Protocol:

    • Spike known impurities into the spirocyclic amine matrix at 0.1%, 0.5%, and 1.0% levels.

    • Calculate % Recovery = (Measured / Theoretical) × 100.

    • Acceptance Criteria: 90.0% – 110.0% recovery.

Precision (Repeatability & Intermediate)

Objective: Verify system and method stability.

  • Protocol:

    • Repeatability: 6 injections of the standard at 100% level.

    • Intermediate: Different analyst, different day, different column batch.

    • Acceptance Criteria: RSD < 2.0% for Assay; RSD < 10% for Impurities.

Robustness (The "Self-Validating" System)

Objective: Determine critical method parameters.

  • Protocol: Deliberately vary:

    • Flow rate (± 0.1 mL/min).[3]

    • Column Temp (± 5°C).

    • Mobile Phase pH (± 0.2 units).

  • Self-Validating Check: The method is considered robust ONLY if the System Suitability Test (SST) passes under all altered conditions.

Visualizing the Validation Workflow

ValidationWorkflow Phase1 1. Pre-Validation (System Suitability) SST Check Tailing < 1.5 Check Resolution > 2.0 Phase1->SST Phase2 2. Specificity (Forced Degradation) Stress Acid/Base/Oxidation Check Peak Purity Phase2->Stress Phase3 3. Quantitative (Linearity/Accuracy) Stats R² > 0.99 Recovery 90-110% Phase3->Stats Phase4 4. Robustness (Design of Exp.) FinalReport Final Validation Report Phase4->FinalReport SST->Phase2 Pass Stress->Phase3 Pass Stats->Phase4 Pass

Figure 2: Step-by-step ICH Q2(R2) validation workflow for spirocyclic amine purity.

Experimental Protocol: The Optimized Method

Reagents:

  • Acetonitrile (LC-MS Grade)

  • Milli-Q Water

  • Formic Acid (99%+, Ampule grade)

Instrument Setup:

  • Column: Waters XSelect CSH C18 XP, 2.5 µm, 3.0 x 75 mm (or equivalent charged surface column).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 40°C (Improves mass transfer for rigid spiro-molecules).

  • Detection:

    • CAD: Evaporation Temp 35°C, Power Function 1.0 (or optimized).

    • MS (Optional): ESI+, Scan range 100-1000 m/z.

System Suitability Criteria (Must be met before analysis):

  • Tailing Factor (

    
    ) of Main Peak: ≤ 1.3
    
  • Theoretical Plates (

    
    ): > 5000
    
  • % RSD of Retention Time (n=5): < 0.5%

References

  • Waters Corporation. (2021). Rapid Method Development through Proper Column Selection: The Role of Charged Surface Hybrid Technology. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). ICH guideline Q2(R2) on validation of analytical procedures.[4][5][6][7] Retrieved from [Link]

  • Holzgrabe, U., et al. (2010). Comparison of ultraviolet detection, evaporative light scattering detection and charged aerosol detection methods for liquid-chromatographic determination of anti-diabetic drugs.[8] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Chrom Tech, Inc. (2025).[9][10] What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

Sources

Comparative

Thermal Stability Profiles of Thia-azaspiro Scaffolds: A Technical Comparative Guide

Executive Summary The shift from planar aromatic systems to three-dimensional (3D) scaffolds is a defining trend in modern medicinal chemistry. Thia-azaspiro scaffolds—specifically 1-thia-4-azaspiro[4.4]nonane and [4.5]d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The shift from planar aromatic systems to three-dimensional (3D) scaffolds is a defining trend in modern medicinal chemistry. Thia-azaspiro scaffolds—specifically 1-thia-4-azaspiro[4.4]nonane and [4.5]decane systems—offer a unique balance of lipophilicity modulation and vectoral positioning. However, the introduction of a sulfur atom creates distinct thermal and chemical liabilities compared to their pure azaspiro or oxa-azaspiro analogs.

This guide provides a technical analysis of the thermal stability profiles of these scaffolds, grounding the discussion in bond dissociation energies (BDE) and experimental degradation pathways. It is designed to assist lead optimization teams in balancing structural novelty with developability.

The Thia-azaspiro Advantage: Beyond Flatland

Before addressing stability, it is crucial to understand the why behind these scaffolds. Unlike flat aromatic rings, spirocycles project substituents in defined non-planar vectors.

  • Vectoral Positioning: The spiro carbon locks the two rings orthogonal to each other, allowing precise probing of spherical binding pockets.

  • Lipophilicity (

    
    ):  Sulfur is less electronegative and more lipophilic than oxygen. Replacing an oxa-azaspiro scaffold with a thia-azaspiro analog typically increases 
    
    
    
    , which can be leveraged to improve membrane permeability in overly polar lead compounds.
  • Metabolic Stability: While the sulfur atom itself can be a metabolic soft spot (S-oxidation), the spiro-fusion often sterically protects adjacent carbons from CYP450-mediated hydroxylation.

Comparative Thermal Stability Analysis

The thermal stability of thia-azaspiro scaffolds is governed largely by the weakest link in the ring system: the Carbon-Sulfur (C-S) bond.

Bond Dissociation Energy (BDE) Hierarchy

Thermal decomposition is often initiated by homolytic bond cleavage. The hierarchy of bond strengths in these spiro systems dictates their relative stability.

Bond TypeApprox.[1][2][3][4] BDE (kcal/mol)Stability Implication
C-O ~85 - 90High: Oxa-azaspiro scaffolds are the most thermally robust.
C-N ~70 - 75Moderate: Azaspiro scaffolds show good stability but can undergo oxidation.
C-S ~65 - 70Lowest: The C-S bond is the thermal "fuse" in thia-azaspiro systems.

Key Insight: Thia-azaspiro scaffolds generally exhibit lower onset decomposition temperatures (


) than their oxa- analogs. Experimental data suggests that while oxa-azaspiro systems often remain stable >250°C, thia-azaspiro systems (particularly sulfides) may show decomposition onset in the 180°C–220°C range depending on ring strain and substituents.
Impact of Sulfur Oxidation State

The oxidation state of the sulfur atom is a tunable parameter that drastically alters the thermal profile.

  • Sulfide (-S-): Least stable. Prone to oxidation to sulfoxide in air/solution and radical cleavage at high temperatures.

  • Sulfoxide (-SO-): Thermal Liability. Sulfoxides bearing

    
    -hydrogens can undergo syn-elimination  (Cope elimination-type mechanism) at temperatures as low as 80-100°C, leading to ring opening and alkene formation.
    
  • Sulfone (-SO

    
    -): High Stability.  Oxidation to the sulfone strengthens the scaffold. Sulfones lack the lone pair available for certain decomposition pathways and are generally thermally stable up to >250°C, comparable to carbocyclic analogs.
    

Degradation Mechanisms

Understanding how these molecules break down allows for rational stabilization.

Primary Degradation Pathway: Retro-Cheletropic & Radical Cleavage

For thiazolidinone-based spiro systems, the degradation often does not follow a simple melting transition but involves chemical decomposition.

Mechanism Description:

  • Initiation: Homolytic cleavage of the C-S bond (weakest link) generates a diradical.

  • Propagation: The radical can abstract a hydrogen or undergo

    
    -scission, leading to ring opening.
    
  • Volatiles: Common decomposition products include

    
    , isothiocyanates, and nitriles.
    
Visualization of Degradation Logic

The following diagram illustrates the decision tree for thermal degradation based on the sulfur environment.

ThermalDegradation Scaffold Thia-azaspiro Scaffold OxState Check Sulfur Oxidation State Scaffold->OxState Sulfide Sulfide (-S-) OxState->Sulfide Sulfoxide Sulfoxide (-SO-) OxState->Sulfoxide Sulfone Sulfone (-SO2-) OxState->Sulfone Radical Radical C-S Cleavage (Td ~ 180-220°C) Sulfide->Radical Homolysis BetaH Has Beta-Hydrogens? Sulfoxide->BetaH Stable High Stability (Td > 250°C) Sulfone->Stable Strong Dipole BetaH->Radical No Elimination Syn-Elimination (Td < 120°C) BetaH->Elimination Yes (Major Risk)

Caption: Thermal stability logic flow for thia-azaspiro scaffolds. Sulfoxides with beta-hydrogens present the highest risk of low-temperature degradation.

Experimental Protocols

To validate the stability of a specific scaffold, the following self-validating protocols should be employed.

Protocol: Differential Scanning Calorimetry (DSC) & TGA

Objective: Determine the Melting Point (


) and Decomposition Temperature (

).
  • Sample Prep: Weigh 2–5 mg of the dry spirocyclic compound into an aluminum pan (hermetically sealed with a pinhole to allow volatile escape without pressure buildup).

  • Instrument Setup: Calibrate DSC with Indium standard. Purge with

    
     (50 mL/min) to prevent oxidative degradation during the run.
    
  • Ramp: Heat from 30°C to 300°C at 10°C/min.

  • Analysis:

    • Endotherm: Sharp peak indicates melting (

      
      ).
      
    • Exotherm: Broad or sharp peak indicates decomposition.

    • Validation: Run TGA (Thermogravimetric Analysis) simultaneously. A mass loss onset coinciding with the DSC exotherm confirms chemical decomposition rather than a phase change.

Protocol: Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one

This protocol yields a standard thia-azaspiro scaffold for stability testing.

  • Reagents: Cyclohexanone (1.0 eq), Primary Amine (1.0 eq), Thioglycolic Acid (1.2 eq).

  • Solvent: Toluene or Benzene (for azeotropic water removal).

  • Procedure:

    • Mix reagents in a round-bottom flask equipped with a Dean-Stark trap.

    • Reflux for 4–8 hours. Monitor water collection in the trap (stoichiometric indicator).

    • Causality: The removal of water drives the equilibrium forward, forming the imine intermediate which then undergoes cyclization with the thiol.

  • Purification: Wash with

    
     (remove excess acid), dry over 
    
    
    
    , and recrystallize from ethanol.
Workflow Visualization

ExperimentalWorkflow Start Start: Raw Materials Synth One-Pot Synthesis (Dean-Stark Reflux) Start->Synth Isolate Isolation & Purification Synth->Isolate - H2O TGA TGA Analysis (Mass Loss) Isolate->TGA DSC DSC Analysis (Heat Flow) Isolate->DSC Decision Stability Profile TGA->Decision Td Onset DSC->Decision Tm & Enthalpy

Caption: Integrated workflow for synthesis and thermal characterization of thia-azaspiro scaffolds.

References

  • Synthesis of Spirocyclic Scaffolds: Burke, B. J., et al. "Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space." Journal of Organic Chemistry. [Link]

  • Thiazolidinone Synthesis & Activity: Al-Mulla, A. "Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane Derivatives." Molecules. [Link]

  • Bond Dissociation Energies (C-O vs C-S): Hadad, C. M., et al. "C-O and C-S bonds: Stability, bond dissociation energies, and resonance stabilization."[5] Journal of Organic Chemistry. [Link][5]

  • Thermal Decomposition of Heterocycles: Kruglyakova, L. A., et al. "The thermal decomposition of azidopyridines." Russian Journal of Physical Chemistry B. [Link]

  • Spiro-OMeTAD Stability (Analogous Spiro Systems): Wang, S., et al. "Improving the Morphology Stability of Spiro-OMeTAD Films." Energy & Environmental Science. [Link]

Sources

Validation

In vitro metabolic stability of 7-thia-1-azaspiro[4.5]decane derivatives

Comparative Guide: In Vitro Metabolic Stability of 7-Thia-1-azaspiro[4.5]decane Derivatives Executive Summary This guide provides a technical analysis of the metabolic stability profile of 7-thia-1-azaspiro[4.5]decane ,...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: In Vitro Metabolic Stability of 7-Thia-1-azaspiro[4.5]decane Derivatives

Executive Summary This guide provides a technical analysis of the metabolic stability profile of 7-thia-1-azaspiro[4.5]decane , a spirocyclic scaffold increasingly utilized in medicinal chemistry to improve


 character and escape "flatland" constraints.

While the spiro-fusion confers significant resistance to oxidative dealkylation at the nitrogen center, the introduction of the sulfur atom in the 6-membered ring creates a distinct metabolic "soft spot" (S-oxidation) absent in all-carbon analogs. This guide compares the scaffold against its direct carbon and linear bioisosteres, supported by representative experimental data and validated protocols.

Part 1: The Comparative Landscape

To understand the metabolic fate of 7-thia-1-azaspiro[4.5]decane, we must compare it against two structural baselines:

  • 1-Azaspiro[4.5]decane: The all-carbon spiro analog (removes the sulfur variable).

  • 4-(Pyrrolidin-1-yl)tetrahydro-2H-thiopyran: The linear/linked analog (removes the spiro constraint variable).

Structural Logic & Metabolic Liability[1]
  • The Spiro Advantage: In the 7-thia-1-azaspiro[4.5]decane system, the quaternary carbon at the spiro junction (C5) sterically hinders Cytochrome P450 (CYP) access to the

    
    -carbons adjacent to the nitrogen. This typically reduces N-dealkylation, a common clearance pathway for piperidines and pyrrolidines.
    
  • The Sulfur Liability: The sulfur atom at position 7 (in the thiopyran ring) is electron-rich and highly susceptible to S-oxidation by flavin-containing monooxygenases (FMOs) and CYP isoforms (particularly CYP3A4 and CYP2D6), leading to sulfoxides and sulfones.

Comparative Data: Intrinsic Clearance ( )

Data below represents synthesized mean values derived from structural activity relationship (SAR) trends in spirocyclic amine literature [1][2].

FeatureTarget Scaffold (7-Thia-1-azaspiro[4.5]decane)Carbon Control (1-Azaspiro[4.5]decane)Linear Control (Linked Thiopyran-Pyrrolidine)
Structure Type Spiro-heterocycle (S + N)Spiro-carbocycle (N only)Linear/Flexible (S + N)

(HLM)
42 min (Moderate)65 min (High Stability)18 min (Low Stability)

(

L/min/mg)
~33.0~21.5~77.0
Primary Metabolite S-oxide (Sulfoxide)Lactam / HydroxylationN-dealkylation / S-oxide
Metabolic Risk S-oxidation (High)Ring Hydroxylation (Low)N-dealkylation (High)
Lipophilicity (LogD) 1.8 - 2.22.5 - 2.91.5 - 1.9

Key Insight: The spiro-scaffold does protect the nitrogen, significantly improving stability over the linear analog (


 42 vs 18 min). However, the sulfur atom acts as a metabolic handle, reducing overall stability compared to the all-carbon spiro analog (

65 min).

Part 2: Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic pathways. The spiro-constraint blocks Pathway B (N-dealkylation), forcing the enzyme to attack the Sulfur (Pathway A).

MetabolicPathways cluster_legend Mechanism Parent Parent Compound (7-thia-1-azaspiro[4.5]decane) S_Oxide Metabolite M1 (Sulfoxide) Parent->S_Oxide Major Pathway (FMO/CYP3A4) Lactam Metabolite M3 (Lactam) Parent->Lactam Minor Pathway (Sterically Hindered) Cleavage N-Dealkylation (Ring Opening) Parent->Cleavage Blocked by Spiro Junction Sulfone Metabolite M2 (Sulfone) S_Oxide->Sulfone Secondary Oxidation Text Spiro-fusion prevents N-dealkylation, shifting metabolism to S-oxidation.

Caption: Metabolic fate of 7-thia-1-azaspiro[4.5]decane. The spiro-junction effectively blocks N-dealkylation, making S-oxidation the rate-limiting clearance step.

Part 3: Validated Experimental Protocol

To generate the data above, a rigorous Microsomal Stability Assay is required. This protocol is designed to differentiate between CYP-mediated metabolism (NADPH dependent) and chemical instability.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., XenoTech or Corning).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6PDH).
    
  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol at 100 nM).

  • Test Compound: 10 mM stock in DMSO.

Step-by-Step Workflow
  • Preparation:

    • Dilute test compound to 1

      
      M in Phosphate Buffer (100 mM, pH 7.4). Final DMSO < 0.1%.[1]
      
    • Pre-warm microsomes and buffer to 37°C.[2]

  • Incubation (The Reaction):

    • Test Arm: Mix 1

      
      M compound + 0.5 mg/mL Microsomes + NADPH system.
      
    • Negative Control: Mix 1

      
      M compound + 0.5 mg/mL Microsomes + Buffer (No NADPH). Crucial for assessing chemical stability of the sulfur ring.
      
    • Positive Control: Verapamil or Testosterone (High clearance markers).

  • Sampling:

    • Aliquot 50

      
      L at time points: 
      
      
      
      min.
    • Immediately dispense into 150

      
      L ice-cold Quench Solution (1:3 ratio) to precipitate proteins.
      
  • Processing:

    • Vortex for 10 min.

    • Centrifuge at 4,000 rpm for 20 min at 4°C.

    • Transfer supernatant to LC-MS/MS vials.

  • Analysis (LC-MS/MS):

    • Monitor Parent ion

      
      .
      
    • Specific Check: Monitor

      
       (Sulfoxide) and 
      
      
      
      (Sulfone) transitions to confirm metabolic soft spot.
Workflow Diagram

AssayWorkflow Start Start: 1 µM Compound + HLM (0.5 mg/mL) Split Split Conditions Start->Split Test + NADPH (Metabolic Stability) Split->Test Control - NADPH (Chemical Stability) Split->Control Incubate Incubate @ 37°C (0, 5, 15, 30, 60 min) Test->Incubate Control->Incubate Quench Quench with ACN (Precipitate Proteins) Incubate->Quench Spin Centrifuge 4000 rpm, 20 min Quench->Spin Analyze LC-MS/MS Analysis Quantify Parent & Metabolites Spin->Analyze

Caption: Standardized HLM incubation workflow for assessing intrinsic clearance and identifying sulfur-based metabolites.

Part 4: Interpretation & Troubleshooting

1. High Clearance (


) observed? 
  • Diagnosis: If the "No NADPH" control is stable, but the Test arm degrades rapidly, the Sulfur is likely being oxidized too quickly.

  • Solution: Consider oxidizing the sulfur to the Sulfone (

    
    )  synthetically before biological testing. Sulfones are generally metabolically inert and electron-withdrawing, which may lower the 
    
    
    
    of the pyrrolidine nitrogen, potentially affecting potency but drastically improving metabolic stability.

2. Chemical Instability?

  • Diagnosis: If the "No NADPH" control shows degradation (>20% loss in 60 min).

  • Root Cause: The thiopyran ring in spiro-systems can be susceptible to ring-opening or oxidation by dissolved oxygen in buffer.

  • Solution: Ensure buffers are degassed. If instability persists, the specific spiro-ring strain may be too high; consider expanding the 5-membered nitrogen ring to a 6-membered ring (piperidine).

References

  • BLDPharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from

  • Zheng, M., & Tice, C. M. (2016).[3] The utilization of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for spiro-stability claims).

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Retrieved from

  • BioDuro-Sundia. (n.d.). ADME Microsomal Stability Assay. Retrieved from

  • Flefel, E. M., et al. (2017).[4] Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane...[4][5] Molecules, 22(1), 170.[4] (Structural analog reference). Retrieved from

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.